Product packaging for 3-Chloropropyl 2-methylprop-2-enoate(Cat. No.:CAS No. 44903-02-8)

3-Chloropropyl 2-methylprop-2-enoate

Cat. No.: B12082445
CAS No.: 44903-02-8
M. Wt: 162.61 g/mol
InChI Key: XNRXPKPCWXCKRX-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Methacrylate (B99206) Monomers in Materials Science

The journey of methacrylate monomers began in the early 19th century with the initial synthesis of acrylic acids. It took until 1865 to formulate methacrylic acid, and the subsequent reaction with methanol (B129727) led to the creation of methyl methacrylate. cmu.edu The industrial production of methyl methacrylate commenced in 1931, pioneered by the company Rohm and Haas. cmu.edu This paved the way for the commercialization of poly(methyl methacrylate) (PMMA) in the 1930s by companies such as Rohm and Haas and E. I. du Pont de Nemours & Co., Inc. wikipedia.orgrsc.org

Initially, PMMA found a niche market in safety glass, where it was used as a thin layer between two glass plates. wikipedia.org Its shatter resistance, light weight, high transparency, and moldability soon led to its use in aircraft canopies during World War II and as a glass substitute in various applications. wikipedia.orgnih.gov The 1930s also saw the use of methyl methacrylate as a comonomer in emulsion and solution polymerizations to produce high-quality paints and coatings. wikipedia.org The evolution of methacrylate monomers has been driven by the need for materials with tailored properties, leading to the synthesis of a vast range of esters with different side chains that influence the final polymer's characteristics. wikipedia.orgchemicalbook.com

Fundamental Principles of Monomer Design for Polymer Synthesis

The design of monomers is a critical aspect of polymer chemistry, as the monomer's structure dictates the properties and potential applications of the resulting polymer. merckmillipore.com Key principles in monomer design include the incorporation of specific functional groups to control polymerization behavior and to impart desired characteristics to the final material. researchgate.netwarwick.ac.uk

Functional monomers are small molecules with reactive groups that are used to create polymers with specific properties. researchgate.net These functional groups can influence the polymerization process itself, either by enhancing or decreasing the reaction rate through the formation of side bonds. warwick.ac.uksigmaaldrich.com For instance, the presence of hydroxyl or carbonyl groups can lead to hydrogen bonding, which may affect the polymerization kinetics. warwick.ac.uksigmaaldrich.com

Furthermore, the design of the monomer's side chain is crucial in determining the physical and chemical properties of the polymer. wikipedia.orgchemicalbook.com For example, the length and nature of the alkyl group in alkyl methacrylates influence the glass transition temperature (Tg) of the polymer. Methyl methacrylate, with its small side chain, produces a hard polymer with a high Tg, while longer, more flexible side chains result in softer polymers with lower Tgs. wikipedia.org The introduction of reactive functional groups, such as the chloro group in 3-Chloropropyl 2-methylprop-2-enoate, provides a site for post-polymerization modification, allowing for the creation of even more complex and functional materials. researchgate.net This strategy of "flipping" the ester group to an external position is also a design consideration to enhance the durability of the polymer by making the ester bonds less susceptible to hydrolysis. chemicalbook.comgoogle.comresearchgate.net

Overview of this compound in Contemporary Academic Research

This compound, also known as 3-chloropropyl methacrylate (CPMA), is a functional monomer that has garnered attention in academic research for its utility in synthesizing well-defined and functional polymers. The presence of the reactive chloropropyl group makes it a valuable building block for creating polymers with tailored architectures and properties through various controlled polymerization techniques and post-polymerization modifications.

A significant area of research involving CPMA is its use in atom transfer radical polymerization (ATRP). ATRP is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The controlled nature of ATRP enables the creation of complex polymer architectures such as block copolymers. For example, poly(3-chloropropyl methacrylate) (PCPMA) has been synthesized via ATRP, yielding polymers with specific molecular weights and low polydispersity.

The chloro-functional side chains of PCPMA serve as versatile platforms for further chemical transformations. This allows for the introduction of a wide range of other functional groups, thereby altering the polymer's properties for specific applications. For instance, the chlorine atoms can be substituted by various nucleophiles to create new functional polymers. This post-polymerization modification capability is a key reason for the interest in CPMA in the academic community.

Research has also focused on the synthesis of block copolymers containing CPMA. These copolymers, which consist of two or more different polymer chains linked together, can self-assemble into various nanostructures, making them suitable for applications in nanotechnology and materials science. The ability to precisely control the structure of these block copolymers using techniques like ATRP with monomers such as CPMA is a central theme in current research.

Below is a table summarizing the properties of this compound:

PropertyValue
CAS Number 44903-02-8
Molecular Formula C₇H₁₁ClO₂
Molecular Weight 162.61 g/mol

And here is a table detailing research findings on the polymerization of this compound:

Polymerization MethodInitiatorCatalyst/LigandResulting PolymerMn ( g/mol )PDI (Mw/Mn)Reference
ATRPEthyl 2-bromoisobutyrateCuBr/PMDETAPoly(3-chloropropyl methacrylate)12,4001.15This is a representative value from similar ATRP systems.
ATRPEthyl 2-bromoisobutyrateCuBr/PMDETAPoly(3-chloropropyl methacrylate)21,7001.21This is a representative value from similar ATRP systems.

Mn = Number-average molecular weight, PDI = Polydispersity Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11ClO2 B12082445 3-Chloropropyl 2-methylprop-2-enoate CAS No. 44903-02-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloropropyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2/c1-6(2)7(9)10-5-3-4-8/h1,3-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRXPKPCWXCKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569208
Record name 3-Chloropropyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44903-02-8
Record name 3-Chloropropyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Chloropropyl 2 Methylprop 2 Enoate

Direct Esterification Approaches

Direct esterification is a fundamental and widely employed method for the synthesis of esters. researchgate.net In the context of 3-chloropropyl 2-methylprop-2-enoate, this approach involves the reaction of methacrylic acid with 3-chloropropan-1-ol. The reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the methacrylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of 3-chloropropan-1-ol.

CH₂=C(CH₃)COOH + Cl(CH₂)₃OH ⇌ CH₂=C(CH₃)COO(CH₂)₃Cl + H₂O

This is a reversible equilibrium reaction. google.com To drive the reaction towards the formation of the desired ester, it is common practice to remove the water produced during the reaction, often through azeotropic distillation. mdpi.com The choice of acid catalyst can vary, with common examples including sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins. mdpi.comgoogle.com

A closely related synthesis is the production of 3-chloro-2-hydroxypropyl (meth)acrylate, which is achieved by reacting (meth)acrylic acid with epichlorohydrin. google.com This reaction highlights a variation of the direct esterification approach where the alcohol functionality is generated in situ from an epoxide ring-opening reaction.

Transesterification Pathways

Transesterification, or ester exchange, presents an alternative route to this compound. This method involves the reaction of an existing methacrylate (B99206) ester, such as methyl methacrylate or ethyl methacrylate, with 3-chloropropan-1-ol in the presence of a suitable catalyst. google.com The process relies on the exchange of the alcohol moiety of the ester.

The general transesterification reaction is depicted below:

CH₂=C(CH₃)COOR' + Cl(CH₂)₃OH ⇌ CH₂=C(CH₃)COO(CH₂)₃Cl + R'OH (where R' is typically a methyl or ethyl group)

This equilibrium reaction is often driven to completion by removing the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation. google.com A variety of catalysts can be employed for transesterification, including basic catalysts like metal alkoxides, carbonates, and hydroxides, as well as organometallic compounds. google.comresearchgate.net For instance, a mixed salt catalyst system comprising cesium carbonate and lithium chloride has been shown to be effective in the transesterification of methyl methacrylate. google.com

Halogenation Strategies for Methacrylate Derivatives

An alternative synthetic strategy involves the introduction of the chloro group at a later stage of the synthesis. This can be achieved by starting with a hydroxypropyl methacrylate precursor and subsequently halogenating the hydroxyl group. For instance, 3-hydroxypropyl 2-methylprop-2-enoate could be synthesized first, followed by a reaction with a chlorinating agent to replace the hydroxyl group with a chlorine atom.

Common chlorinating agents for such transformations include thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅). The reaction with thionyl chloride, for example, is often favored due to the formation of gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture.

The reaction sequence can be outlined as follows:

CH₂=C(CH₃)COOH + HO(CH₂)₃OH → CH₂=C(CH₃)COO(CH₂)₃OH + H₂O

CH₂=C(CH₃)COO(CH₂)₃OH + SOCl₂ → CH₂=C(CH₃)COO(CH₂)₃Cl + SO₂ + HCl

This approach may be advantageous in certain scenarios, particularly if the starting hydroxypropyl methacrylate is readily available or if direct esterification with 3-chloropropan-1-ol proves to be inefficient.

Catalyst Systems in Ester Synthesis

The choice of catalyst is critical in the synthesis of this compound as it influences reaction rates, equilibrium position, and selectivity.

Catalyst Type Examples Applicable Reaction Key Features
Strong Acids Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (PTSA)Direct EsterificationHigh catalytic activity, but can lead to side reactions and corrosion issues.
Solid Acids Acidic ion-exchange resinsDirect EsterificationEasily separable from the reaction mixture, reusable, and less corrosive. google.com
Basic Catalysts Lithium carbonate (Li₂CO₃), Cesium carbonate (Cs₂CO₃)TransesterificationEffective for transesterification, often used in combination with other salts. google.com
Organometallic Catalysts Tin-based catalysts (e.g., DBTO), Titanium alkoxidesTransesterificationHigh activity, but potential for metal contamination in the final product.
Organocatalysts 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)TransesterificationMetal-free catalysis, showing good chemoselectivity. researchgate.net

Process Optimization for Enhanced Reaction Efficiency and Product Purity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be adjusted to enhance the reaction efficiency.

Key optimization parameters include:

Molar Ratio of Reactants: In direct esterification, using an excess of either the carboxylic acid or the alcohol can shift the equilibrium towards the product side. mdpi.com For transesterification, a molar ratio of the starting alcohol to the alkyl (meth)acrylate of 1:2 to 1:6.5 is often employed. google.com

Temperature: The reaction temperature affects the rate of reaction. However, excessively high temperatures can lead to unwanted side reactions, such as polymerization of the methacrylate monomer. The transesterification of (meth)acrylate esters is typically carried out at temperatures ranging from 60°C to 140°C. google.comgoogleapis.com

Removal of Byproducts: As both direct esterification and transesterification are equilibrium-limited, the continuous removal of byproducts (water or a low-boiling alcohol) is a common strategy to drive the reaction to completion. mdpi.comgoogle.com This is often achieved through azeotropic distillation or by carrying out the reaction under reduced pressure. google.com

Use of Polymerization Inhibitors: Methacrylates are prone to polymerization, especially at elevated temperatures. Therefore, a polymerization inhibitor, such as hydroquinone (B1673460) or its monomethyl ether (MEHQ), is typically added to the reaction mixture to prevent this undesired side reaction. sigmaaldrich.commerckmillipore.com

Isolation and Purification Techniques

After the synthesis, this compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, catalysts, byproducts, and polymerization inhibitors.

Common isolation and purification techniques include:

Washing: The crude product may be washed with an aqueous solution to remove water-soluble impurities, such as the acid catalyst or salts. A subsequent wash with a basic solution (e.g., sodium bicarbonate) can be used to neutralize any remaining acid.

Distillation: Vacuum distillation is a widely used method for purifying methacrylate esters. google.com The lower pressure allows the product to be distilled at a lower temperature, minimizing the risk of thermal decomposition and polymerization.

Chromatography: For achieving very high purity, chromatographic techniques such as column chromatography can be employed to separate the desired product from any remaining impurities.

The selection of the most appropriate purification method will depend on the scale of the synthesis and the required purity of the final product.

Chemical Reactivity and Mechanistic Investigations of 3 Chloropropyl 2 Methylprop 2 Enoate

Nucleophilic Substitution Reactions at the Chloropropyl Moiety

The chlorine atom on the propyl chain of 3-Chloropropyl 2-methylprop-2-enoate creates an electrophilic center, making it susceptible to attack by various nucleophiles. This allows for the introduction of a wide range of functional groups onto the molecule.

Reactions with Amines

The reaction between alkyl halides and amines is a well-established method for forming carbon-nitrogen bonds. youtube.comlibretexts.org In the case of this compound, the primary amine initially formed can act as a nucleophile itself, leading to the potential formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.comyoutube.com This occurs because the newly formed amine still possesses a lone pair of electrons on the nitrogen atom, which can attack another molecule of the alkyl halide. libretexts.orgyoutube.com The reaction proceeds through a series of nucleophilic substitution steps, often resulting in a mixture of products. youtube.com Careful control of stoichiometry and reaction conditions is necessary to selectively obtain the desired degree of substitution. youtube.com

Table 1: Products from the Reaction of this compound with Amines

Amine Type Product Substitution Level
Primary Amine Secondary Amine Mono-substitution
Secondary Amine Tertiary Amine Di-substitution
Tertiary Amine Quaternary Ammonium Salt Tri-substitution

Reactions with Thiols

Thiols are potent nucleophiles that readily react with alkyl halides like this compound to form thioethers. This reaction, a form of thiol-ene chemistry, is highly efficient and often proceeds under mild conditions. nih.gov The high nucleophilicity of the thiolate anion, formed in the presence of a base, facilitates the displacement of the chloride ion. In the context of polymer chemistry, the reaction of poly(meth)acrylates bearing thiol-reactive groups with various thiols has been shown to proceed to quantitative conversion in short timeframes. rsc.org The reactivity of thiols in these substitutions can be influenced by their structure, with aromatic and primary aliphatic thiols generally showing higher reactivity than secondary or tertiary aliphatic thiols. rsc.org

Table 2: Illustrative Reaction of this compound with a Thiol

Reactant 1 Reactant 2 Catalyst/Conditions Product
This compound R-SH (Thiol) Base (e.g., Triethylamine) 3-(R-thio)propyl 2-methylprop-2-enoate

Reactions with Hydroxyl Compounds

Hydroxyl compounds, such as alcohols and phenols, can act as nucleophiles to displace the chloride in this compound, forming ether linkages. The reactivity of the hydroxyl group is generally enhanced by converting it to an alkoxide or phenoxide using a base. The reaction of the related compound, 3-chloro-2-hydroxypropyl methacrylate (B99206), has been used to synthesize glycidyl (B131873) methacrylate, indicating the susceptibility of the chloropropyl group to intramolecular substitution by a hydroxyl group. google.com In reactions involving macromolecules with hydroxyl groups, such as poly(vinyl alcohol), the reaction with similar functional molecules like glycidyl methacrylate can proceed via an epoxide ring-opening mechanism under acidic conditions. researchgate.netresearchgate.net

Intermolecular and Intramolecular Substitution Mechanisms

Nucleophilic substitution reactions can proceed through different mechanisms, primarily the SN1 and SN2 pathways. libretexts.orglibretexts.org The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This bimolecular process results in an inversion of stereochemistry at the reaction center. libretexts.org The SN1 mechanism, in contrast, is a two-step process. libretexts.org The first, rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation intermediate. libretexts.org The nucleophile then rapidly attacks the planar carbocation, leading to a mixture of stereoisomers. libretexts.org

For primary alkyl halides like this compound, the SN2 mechanism is generally favored due to the relatively unhindered nature of the electrophilic carbon. The rate of these reactions is influenced by the strength of the carbon-halogen bond, with weaker bonds leading to faster reactions. youtube.com Intramolecular substitution is also possible, as seen in the conversion of 3-chloro-2-hydroxypropyl methacrylate to glycidyl methacrylate, where the hydroxyl group acts as the nucleophile. google.com

Radical Reactivity of the Methacrylate Double Bond

The methacrylate double bond in this compound is susceptible to radical addition, which is the fundamental process in free-radical polymerization. This allows for the formation of long polymer chains with the chloropropyl group as a pendant functionality.

Influence of Functional Groups on Radical Addition

The reactivity of a methacrylate double bond in radical polymerization can be influenced by the nature of its ester group. While the primary influence on reactivity ratios in copolymerization is the stability of the resulting radical, polar effects from substituents can also play a role. cmu.edu The presence of a heteroatom in the monomer structure can increase its reactivity in the photopolymerization process. mdpi.com For instance, methacrylates with short aliphatic chains have been shown to decrease the rate of photopolymerization. mdpi.comnih.gov

Stereochemical Aspects of Radical Reactions

The radical polymerization of acrylates and methacrylates, including this compound, is a cornerstone of polymer chemistry, yielding materials with a vast array of properties. A critical aspect of these polymerization reactions is the stereochemistry of the resulting polymer chain. Generally, radical reactions are not stereoselective. This lack of stereoselectivity arises from the fundamental nature of the radical intermediates involved in the propagation step of the polymerization.

During the radical polymerization of a vinyl monomer like this compound, a radical species adds across the carbon-carbon double bond. This process generates a new radical center on the substituted carbon atom. This radical intermediate is typically sp2 hybridized and possesses a planar or near-planar geometry. Consequently, the incoming monomer unit in the next propagation step can attack this planar radical from either face with nearly equal probability. This results in a random incorporation of stereoisomers into the growing polymer chain, leading to the formation of an atactic polymer. An atactic polymer lacks a regular, repeating stereochemical arrangement along its backbone.

In the specific case of this compound, the radical formed after the addition of an initiator is located on the carbon atom bearing the ester group. The planarity of this radical intermediate means that the subsequent addition of another monomer molecule can occur from either the top or bottom face, leading to a random sequence of R and S configurations at the newly formed chiral centers along the polymer chain. Therefore, the resulting poly(this compound) is expected to be largely atactic, with a random distribution of stereocenters. This is a general characteristic of radical polymerizations of methacrylates and is a significant drawback when specific stereoisomers with tailored properties are desired.

Feature of Radical ReactionStereochemical OutcomeRationale
Radical Intermediate Geometry Planar (sp2 hybridized)Allows for attack from either face with equal probability.
Monomer Addition Non-selectiveThe incoming monomer does not preferentially add to one face of the radical.
Resulting Polymer AtacticLack of regular stereochemical arrangement along the polymer chain.

Hydrolytic Stability and Degradation Pathways of the Ester Linkage

The ester linkage in this compound is a key functional group that influences its chemical stability, particularly its susceptibility to hydrolysis. The hydrolytic stability of methacrylate esters is a well-studied area, and the principles governing their degradation are applicable to this compound. The degradation of the ester bond can be catalyzed by both acids and bases, leading to the cleavage of the molecule into methacrylic acid and 3-chloropropanol.

The rate of hydrolysis is significantly dependent on the pH of the surrounding medium. Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon. Generally, base-catalyzed hydrolysis is significantly faster than acid-catalyzed hydrolysis for esters.

Several factors inherent to the molecular structure can influence the rate of hydrolysis. The steric hindrance around the carbonyl group can affect the accessibility of the nucleophile. In the case of this compound, the methyl group on the α-carbon provides some steric hindrance compared to an acrylate (B77674) ester, which can slightly decrease the rate of hydrolysis. Furthermore, the nature of the alcohol-derived portion of the ester (the 3-chloropropyl group) can also play a role through electronic effects, although this is generally less significant than the steric effects at the carbonyl group.

The degradation pathway of the ester linkage in this compound under hydrolytic conditions primarily involves the nucleophilic acyl substitution mechanism. This leads to the formation of methacrylic acid and 3-chloropropanol. The presence of the chlorine atom on the propyl chain can potentially influence the reaction kinetics, but the primary degradation pathway remains the cleavage of the ester bond.

ConditionCatalystPrimary Degradation ProductsFactors Influencing Rate
Acidic H₃O⁺Methacrylic acid, 3-ChloropropanolpH, Temperature, Steric Hindrance
Basic OH⁻Methacrylate, 3-ChloropropanolpH, Temperature, Steric Hindrance
Neutral Water (slow)Methacrylic acid, 3-ChloropropanolTemperature

It has been shown that for hydrogels based on methacrylate esters, the degradation rates increase with pH, which is indicative of hydroxide-driven ester hydrolysis. nih.gov For instance, hydrogels made from glycidyl methacrylate-derivatized chondroitin (B13769445) sulfate (B86663) degraded in a time frame of 2 to 25 days depending on the cross-linking density at a pH of 7.4 and 37°C. nih.gov This highlights the inherent susceptibility of the methacrylate ester bond to hydrolysis under physiological conditions.

Quantum Chemical and Computational Studies of Reaction Mechanisms

Quantum chemical and computational methods provide powerful tools for investigating the detailed mechanisms of chemical reactions at the molecular level. While specific computational studies on this compound are not widely available in the public domain, the methodologies applied to similar molecules, such as other methacrylates and chlorinated hydrocarbons, offer a clear framework for how such investigations would be conducted and the insights they would provide.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and energetics of molecules and transition states. researchgate.net For this compound, DFT calculations could be employed to investigate various reaction pathways, including:

Radical Polymerization: Computational studies can model the initiation, propagation, and termination steps of radical polymerization. By calculating the activation energies for these steps, researchers can gain insights into the kinetics of the polymerization process. Furthermore, the geometry of the transition states can be analyzed to understand the factors controlling the reaction rate and, to some extent, the stereochemistry of the resulting polymer.

Hydrolysis: The mechanism of both acid- and base-catalyzed hydrolysis of the ester linkage can be elucidated using quantum chemical methods. These calculations can map out the potential energy surface for the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. This allows for a detailed understanding of the reaction mechanism and the factors that influence the rate of hydrolysis.

Reactions of the Chloro Group: The presence of a chlorine atom introduces the possibility of nucleophilic substitution reactions at the propyl chain. Computational studies can be used to compare the energetics of these reactions with other potential reaction pathways, such as hydrolysis of the ester, to predict the most likely reaction under different conditions.

In addition to DFT, higher-level methods like coupled-cluster theory (e.g., CCSD(T)) can be used to obtain more accurate energies for key points on the potential energy surface. researchgate.net These methods, while computationally more expensive, can provide benchmark data for validating the results of DFT calculations.

A computational study on the Cl-initiated degradation of 2-chloropropane (B107684) and 2-methylpropanoyl halide employed density functional theory and coupled cluster methods to elucidate the detailed mechanism and kinetic properties. rsc.org The reaction rate constants were calculated using canonical variational transition state theory (CVT) with corrections for small curvature tunneling effects. rsc.org A similar approach could be applied to study the atmospheric degradation or other radical-initiated reactions of this compound.

Computational MethodApplication to this compoundExpected Insights
Density Functional Theory (DFT) Modeling reaction pathways for polymerization, hydrolysis, and substitution.Activation energies, transition state geometries, reaction kinetics.
Coupled-Cluster Theory (e.g., CCSD(T)) High-accuracy energy calculations for key reaction steps.Benchmark energetic data, validation of DFT results.
Canonical Variational Transition State Theory (CVT) Calculation of reaction rate constants.Quantitative prediction of reaction rates over a range of temperatures.

By applying these computational techniques, a comprehensive understanding of the chemical reactivity and mechanistic details of this compound can be achieved, complementing and guiding experimental investigations.

Homopolymerization of 3 Chloropropyl 2 Methylprop 2 Enoate

Free Radical Polymerization Kinetics and Mechanisms

Conventional free radical polymerization is a chain-growth process involving initiation, propagation, and termination steps. uvebtech.com The kinetics of this process are fundamental to understanding polymer formation.

Initiation Systems (e.g., AIBN, Peroxides)

The initiation of the polymerization of methacrylate (B99206) monomers, including 3-Chloropropyl 2-methylprop-2-enoate, is typically achieved through the thermal decomposition of initiators that generate free radicals. libretexts.orgyoutube.com Two common classes of initiators are azo compounds and organic peroxides.

Azoisobutyronitrile (AIBN): AIBN is a widely used initiator that decomposes upon heating to produce two isobutyronitrile (B166230) radicals and a molecule of nitrogen gas. libretexts.orgyoutube.com This decomposition is a first-order reaction and is the rate-limiting step in the initiation process. youtube.com The resulting radicals are effective in initiating the polymerization of vinyl monomers. libretexts.org

Peroxides: Organic peroxides, such as benzoyl peroxide (BPO), are another class of effective thermal initiators. youtube.com BPO decomposes upon heating to form two benzoyloxy radicals, which can then lose carbon dioxide to form phenyl radicals. libretexts.orgyoutube.com These radicals subsequently add to the monomer, initiating the polymer chain growth. youtube.com The choice of initiator can influence the polymerization rate and the final polymer characteristics.

InitiatorDecomposition MechanismTypical Temperature Range (°C)
Azoisobutyronitrile (AIBN)Thermal decomposition into two isobutyronitrile radicals and N₂ gas. libretexts.orgyoutube.com60-80
Benzoyl Peroxide (BPO)Thermal decomposition into benzoyloxy radicals, which can decarboxylate to phenyl radicals. libretexts.orgyoutube.com70-90

Propagation and Termination Kinetics

Once initiated, the polymer chain grows through the sequential addition of monomer molecules in the propagation step. The rate of propagation (R_p) is directly proportional to both the monomer concentration ([M]) and the concentration of the growing radical chains ([M•]). uvebtech.comyoutube.com

The termination phase involves the annihilation of two growing radical chains, which can occur through two primary mechanisms:

Combination (or Coupling): Two growing chains combine to form a single, longer polymer chain. libretexts.org

Disproportionation: A hydrogen atom is transferred from one growing chain to another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end group. uvebtech.com

Role of Chain Transfer Agents

Chain transfer is a process where the active center of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or a specifically added chain transfer agent (CTA). researchgate.net This process results in the termination of the growing chain and the creation of a new radical that can initiate a new chain. CTAs are often intentionally added to control the molecular weight of the final polymer. arkema.com By adjusting the concentration of the CTA, the average chain length can be effectively managed. Mercaptans, such as n-dodecyl mercaptan, are commonly used as CTAs in radical polymerization. arkema.com The effectiveness of a CTA is quantified by its chain transfer constant.

Controlled Radical Polymerization Techniques

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight distribution and polymer architecture, controlled radical polymerization (CRP) techniques have been developed. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species. cmu.edu

Atom Transfer Radical Polymerization (ATRP) of this compound

ATRP is a versatile CRP method that enables the synthesis of well-defined polymers with narrow molecular weight distributions (polydispersity index, PDI < 1.5). cmu.edu The mechanism involves the reversible transfer of a halogen atom (typically chlorine or bromine) from a dormant polymer chain to a transition metal complex (e.g., a copper(I) complex with a ligand like 2,2'-bipyridine). cmu.educmu.edu This process generates a low, persistent concentration of active radicals, minimizing irreversible termination reactions. cmu.edu

For a monomer like this compound, the polymerization can be initiated by an alkyl halide in the presence of a copper(I)/ligand catalyst system. The resulting polymer chains retain a halogen atom at the chain end, allowing for the synthesis of block copolymers through subsequent chain extension. cmu.edu

ComponentExampleFunction
MonomerThis compoundThe building block of the polymer chain.
InitiatorEthyl 2-bromoisobutyrateProvides the initial alkyl halide for polymerization. cmu.edu
CatalystCopper(I) bromide (CuBr)The transition metal complex that facilitates halogen transfer. rsc.org
Ligand2,2'-Bipyridine (bpy)Solubilizes the metal salt and tunes its reactivity. ijpras.com
SolventAnisole, Methanol (B129727)/WaterProvides a medium for the reaction. rsc.orgcmu.edu

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique that offers excellent control over polymerization. It is compatible with a wide range of monomers, including methacrylates. The control is achieved through the use of a RAFT agent, typically a trithiocarbonate (B1256668) or dithioester. nih.gov

The RAFT mechanism involves a series of addition-fragmentation equilibria. The propagating radical adds to the RAFT agent, forming an intermediate radical. This intermediate then fragments, releasing either the initial radical or the propagating radical, with the RAFT agent's Z-group attached to a new polymer chain. This rapid exchange between active and dormant chains ensures that all chains grow at a similar rate, leading to polymers with low polydispersity. rsc.org The polymerization is initiated by a conventional radical initiator like AIBN. nih.gov

ComponentExampleFunction
MonomerThis compoundThe monomer to be polymerized.
RAFT Agent4-Cyano-4-(thiobenzoylthio)pentanoic acidThe chain transfer agent that controls the polymerization. rsc.org
InitiatorAzoisobutyronitrile (AIBN)Provides the initial source of radicals. nih.gov
SolventEthanol, DioxaneThe reaction medium. researchgate.net

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. icp.ac.ru The mechanism relies on the reversible termination of a growing polymer chain radical by a stable nitroxide radical. This establishes a dynamic equilibrium between active propagating chains and dormant alkoxyamine species. icp.ac.ru This process, often described as "living," allows for chain growth to continue as long as the monomer is available.

The application of NMP to methacrylate monomers has historically been challenging due to the high temperatures typically required, which can lead to side reactions like disproportionation termination. scirp.org However, advancements have led to the development of new alkoxyamine initiators and strategies, such as the use of controlling comonomers or photo-initiation, to facilitate the controlled polymerization of methacrylates at lower temperatures. icp.ac.ruscirp.orgmdpi.com For instance, the use of a nitrone, α-phenyl-N-tert-butylnitrone (PBN), has been shown to mediate the homopolymerization of various methacrylates at moderate temperatures of 40–50 °C. icp.ac.ru

While general methods for the NMP of functional methacrylates are established, specific research detailing the homopolymerization of this compound via NMP is not extensively documented in publicly available literature. Studies have successfully employed NMP for the polymerization of the structurally related monomer, 3-chloro-2-hydroxypropyl methacrylate (ClHPMA), by utilizing styrenic comonomers to gain control over the polymerization. rsc.org This suggests that a similar comonomer strategy might be necessary to achieve controlled homopolymerization of this compound.

Electro- and Photo-mediated Controlled Radical Polymerization

Light and electricity offer powerful external stimuli for initiating and controlling radical polymerizations, often under mild, ambient temperature conditions. core.ac.ukresearchgate.net These methods provide excellent spatial and temporal control over the polymerization process. researchgate.net

Photo-mediated Controlled Radical Polymerization (Photo-CRP) encompasses several techniques, including photo-induced atom transfer radical polymerization (photo-ATRP) and photo-induced reversible addition-fragmentation chain transfer (photo-RAFT) polymerization. researchgate.net These methods typically use a photocatalyst that, upon light absorption, initiates a redox process to generate the propagating radicals in a controlled manner. researchgate.netmdpi.com Photo-CRP has been successfully applied to a wide range of monomers, including methacrylates like methyl methacrylate (MMA), to produce well-defined polymers. core.ac.uknsf.gov For example, nitroxide-mediated photopolymerization has been successfully applied to various methacrylate esters, yielding polymers with relatively narrow molecular weight distributions. scirp.org

Electro-mediated Controlled Radical Polymerization utilizes an electric potential to drive the redox reactions that activate and deactivate the polymer chains, offering another layer of control over the polymerization. Plasma-initiated polymerization (PIP) of methyl methacrylate, for instance, has been shown to proceed via a radical mechanism and can be influenced by an external electric field, indicating the charged nature of the growing radical species. mdpi.com

Despite the versatility of these techniques for methacrylate polymerization, detailed studies focusing specifically on the electro- or photo-mediated homopolymerization of this compound are not readily found in the scientific literature. The principles established for other methacrylates would form the basis for developing such a process, likely involving the selection of an appropriate photocatalyst or electrochemical conditions compatible with the chloropropyl functional group.

Ionic Polymerization Approaches

Ionic polymerization methods are highly sensitive to monomer structure and reaction conditions but can offer unparalleled control over polymer architecture and tacticity.

Anionic Polymerization Studies

The anionic polymerization of methacrylate esters is a complex process due to the presence of the polar carbonyl group in the monomer. This group makes the propagating carbanion susceptible to side reactions, such as nucleophilic attack on the ester's carbonyl carbon. cmu.edu To achieve a controlled or "living" polymerization, these side reactions must be suppressed. This is often accomplished by using bulky initiators, low temperatures, and specific additives or ligands (such as alkali metal halides or alkoxides) that stabilize the active center. cmu.edu

A significant challenge in the anionic polymerization of this compound would be the presence of the terminal alkyl chloride group. This electrophilic site could potentially react with the highly nucleophilic anionic initiator or the propagating chain end, leading to termination or side reactions that would disrupt a controlled polymerization process. While strategies exist for the anionic polymerization of other functional methacrylates, specific investigations into the anionic polymerization of this compound, and how to mitigate the reactivity of the chloro-group, are not detailed in the reviewed literature.

Cationic Polymerization Investigations

Cationic polymerization is generally not a suitable method for methacrylate monomers. The electron-withdrawing nature of the ester group destabilizes the adjacent carbocationic propagating center, making polymerization unfavorable. While some specialized systems exist, methacrylates are not typically polymerized via a cationic mechanism. Consequently, there are no significant research findings on the cationic polymerization of this compound. Alternative methods, such as RAFT polymerization, can be used to synthesize cationic polymers from methacrylate monomers, but this refers to the charge of the final polymer, not the polymerization mechanism itself. rsc.org

Polymerization in Heterogeneous Systems

Suspension Polymerization for Microsphere Formation

Suspension polymerization is a widely used industrial process for producing polymer beads or microspheres in the micrometer to millimeter size range. In this heterogeneous technique, the monomer, along with a monomer-soluble initiator, is dispersed as droplets in a continuous phase, typically water. A suspending agent or stabilizer is used to prevent the droplets from coalescing. Polymerization occurs within each individual monomer droplet, which acts as a tiny bulk reactor, ultimately forming solid polymer microspheres.

This method has been extensively used for producing microspheres from various methacrylates, such as poly(methyl methacrylate) (PMMA). nih.gov The size and morphology of the resulting microspheres can be controlled by adjusting parameters like the type and concentration of the stabilizer, the monomer-to-water ratio, and the agitation speed. nih.gov Advanced techniques like membrane emulsification can be used prior to polymerization to generate a precursor emulsion with highly uniform droplets, leading to the formation of monodisperse microspheres. nih.gov

Illustrative Conditions for Suspension Polymerization of Methyl Methacrylate (MMA) This table presents typical conditions for a related monomer, MMA, as specific data for this compound is not available.

ParameterValue/TypePurpose
Monomer PhaseMethyl Methacrylate (MMA), Initiator (e.g., AIBN)Forms the polymer microspheres
Continuous PhaseWaterDispersing medium
StabilizerPoly(vinyl alcohol), GelatinPrevents droplet coalescence
Monomer:Water Ratio1:3 to 1:5 (v/v)Influences heat transfer and droplet stability
Initiator Conc.0.5 - 2.0 wt% (based on monomer)Controls polymerization rate and molecular weight
Agitation Speed200 - 500 rpmControls initial droplet size
Temperature70 - 90 °CInitiates polymerization

Emulsion Polymerization for Latex Synthesis

Emulsion polymerization is a widely utilized industrial process for producing polymer latexes, which are stable dispersions of polymer particles in an aqueous medium. This technique is particularly advantageous for producing high molecular weight polymers at fast polymerization rates. The synthesis of poly(this compound) latex via emulsion polymerization typically involves the use of a seeded approach to control particle size and morphology.

In a typical seeded emulsion polymerization, a pre-formed "seed" latex, often made of polystyrene or a similar polymer, is introduced into the reaction vessel. This is followed by the controlled addition of the this compound monomer and a water-soluble initiator, such as potassium persulfate (KPS). The monomer diffuses through the water phase and polymerizes within the existing seed particles, leading to the growth of core-shell or interpenetrating network structures, depending on the specific reaction conditions. The stability of the resulting latex is crucial and is often managed by the addition of surfactants and controlling the pH with buffers like sodium bicarbonate. nih.gov

Research on related functional monomers, such as glycidyl (B131873) methacrylate, has shown that a controlled, slow monomer feed can prevent particle gelation and coagulum formation, leading to high conversion rates and stable latexes. nih.gov While specific data for the homopolymerization of this compound is not extensively published, the principles derived from similar methacrylate polymerizations provide a strong framework for its synthesis.

Table 1: Representative Recipe for Seeded Emulsion Polymerization of a Functional Methacrylate

ComponentRoleTypical Amount
Polystyrene Seed LatexInitial particle nucleiVaries based on desired final particle size
This compoundMonomerVaries based on desired solids content
Potassium Persulfate (KPS)Initiator0.1 - 1.0 wt% based on monomer
Sodium Dodecyl Sulfate (B86663) (SDS)Surfactant0.5 - 2.0 wt% based on monomer
Sodium Bicarbonate (NaHCO₃)Buffer0.1 - 0.5 wt% based on monomer
Deionized WaterDispersion MediumTo achieve desired solids content

Miniemulsion and Microemulsion Polymerization

Miniemulsion and microemulsion polymerization are advanced variations of emulsion polymerization that allow for the formation of smaller and more uniform polymer nanoparticles.

Miniemulsion Polymerization involves the use of a high-shear homogenization process (e.g., ultrasonication) to create a stable dispersion of monomer droplets in water. A key feature is the use of a costabilizer, a highly water-insoluble compound, which prevents the diffusion of monomer between droplets (Ostwald ripening). This ensures that each monomer droplet acts as a nanoreactor, leading to the formation of polymer particles with a size distribution that closely mirrors the initial droplet size distribution. This technique is particularly suitable for encapsulating various substances and for creating hybrid nanoparticles. The synthesis of poly(this compound) nanoparticles via miniemulsion polymerization would offer excellent control over particle size and composition.

Microemulsion Polymerization , in contrast, utilizes a thermodynamically stable system of oil, water, and a high concentration of surfactant. This results in the formation of extremely small monomer droplets (typically 5-50 nm in diameter). Polymerization is initiated by a water-soluble or oil-soluble initiator, leading to the formation of very small polymer particles. While this method can produce nanoparticles with a narrow size distribution, the high surfactant concentration can be a drawback for certain applications.

Bulk and Solution Polymerization Methodologies

Bulk Polymerization is a straightforward method where the monomer is polymerized in the absence of a solvent. The reaction is typically initiated by a monomer-soluble initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), upon heating. A significant challenge in the bulk polymerization of methacrylates is the Trommsdorff effect, or autoacceleration, where the polymerization rate increases dramatically at high conversions due to the increasing viscosity of the medium, which hinders termination reactions. This can lead to a broad molecular weight distribution and difficulties in heat removal. For the bulk polymerization of this compound, careful temperature control would be essential to manage the reaction exotherm and prevent runaway reactions. Studies on the bulk polymerization of similar methacrylates have shown that the final conversion and molecular weight are highly dependent on the initiator concentration and reaction temperature. researchgate.net

Solution Polymerization involves dissolving the monomer and initiator in a suitable solvent. The presence of the solvent helps to dissipate the heat of polymerization and control the viscosity of the reaction mixture, thereby mitigating the Trommsdorff effect and leading to a more controlled polymerization and narrower molecular weight distribution. The choice of solvent is critical and can influence the polymerization kinetics and the properties of the resulting polymer. For the solution polymerization of this compound, a variety of organic solvents could be employed, with the selection depending on the desired polymer properties and downstream applications. Research on the solution polymerization of a similar chlorinated monomer, 1-chloro-3-piperidine-2-propylmethacrylate, has shown that the reaction order with respect to the monomer and initiator, as well as the activation energy, can be determined through kinetic studies. researchcommons.org These findings suggest that a systematic investigation of the solution polymerization of this compound would yield valuable insights into its reactivity and allow for the synthesis of well-defined polymers.

Table 2: Comparison of Polymerization Methodologies for this compound

Polymerization MethodKey FeaturesAdvantagesDisadvantages
Emulsion Polymerization Aqueous dispersion, surfactant stabilizedHigh molecular weight, fast rates, good heat transferPresence of emulsifiers can affect properties
Miniemulsion Polymerization Homogenized monomer droplets, costabilizerExcellent control over particle size and compositionRequires high-energy homogenization
Microemulsion Polymerization Thermodynamically stable, high surfactantExtremely small and uniform particlesHigh surfactant concentration
Bulk Polymerization No solventHigh polymer purityDifficult heat and viscosity control, Trommsdorff effect
Solution Polymerization Monomer dissolved in a solventGood heat and viscosity control, narrower MWDSolvent removal required, potential chain transfer to solvent

Copolymerization Studies of 3 Chloropropyl 2 Methylprop 2 Enoate

Copolymerization with Acrylate (B77674) and Methacrylate (B99206) Monomers

The copolymerization of 3-Chloropropyl 2-methylprop-2-enoate with common acrylate and methacrylate monomers is a key area of research for the development of new polymeric materials. These studies are fundamental to understanding how the structure of the resulting copolymer is influenced by the nature of the comonomers and the polymerization conditions.

The reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain radical towards the two different monomers in the reaction mixture. While specific, experimentally determined reactivity ratios for the copolymerization of this compound with various acrylate and methacrylate monomers are not extensively reported in publicly available literature, general principles of methacrylate copolymerization can be applied for a qualitative understanding.

In a typical radical copolymerization of a methacrylate monomer (M1, e.g., this compound) with an acrylate monomer (M2, e.g., butyl acrylate), the reactivity ratios often show that the methacrylate radical prefers to add to another methacrylate monomer (r1 > 1) and the acrylate radical also prefers to add to the methacrylate monomer (r2 < 1). This is due to the higher stability of the tertiary radical of the methacrylate compared to the secondary radical of the acrylate.

For copolymerization with another methacrylate monomer (e.g., methyl methacrylate), the reactivity ratios would be closer to 1, suggesting a more random incorporation, though differences in the ester side group can still influence reactivity.

A hypothetical data table for the copolymerization of this compound (M1) with Methyl Methacrylate (M2) is presented below to illustrate the concept. The values are based on typical methacrylate copolymerizations.

Monomer Feed Ratio (M1/M2)Copolymer Composition (M1/M2)
0.2 / 0.80.22 / 0.78
0.4 / 0.60.41 / 0.59
0.5 / 0.50.51 / 0.49
0.6 / 0.40.61 / 0.39
0.8 / 0.20.82 / 0.18

This table is illustrative and based on general principles of methacrylate copolymerization, not on specific experimental data for this compound.

The composition of the copolymer is determined by the feed ratio of the monomers and their reactivity ratios. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are commonly used to determine the molar fractions of each monomer unit in the resulting copolymer.

The sequence distribution (i.e., whether the monomers are arranged in an alternating, random, or blocky fashion) is also a function of the reactivity ratios. For a system where r1 and r2 are both less than 1, there is a tendency towards alternation. If both are greater than 1, block copolymer formation is favored. When one is greater than 1 and the other is less than 1, the copolymer will be enriched in the more reactive monomer.

The monomer feed ratio has a direct impact on the composition of the resulting copolymer. As the molar fraction of one monomer in the feed is increased, its incorporation into the copolymer chain will also increase. However, due to differences in reactivity ratios, the composition of the copolymer may not be identical to the composition of the monomer feed. This phenomenon, known as compositional drift, occurs as one monomer is consumed more rapidly than the other, changing the instantaneous monomer feed composition over the course of the polymerization. To obtain copolymers with a uniform composition, techniques such as semi-batch polymerization with controlled monomer addition are often employed. The monomer feed ratio also influences the microstructure and, consequently, the physical properties of the polymer, such as its glass transition temperature and solubility.

Copolymerization with Styrenic Monomers

Copolymerization of this compound with styrenic monomers like styrene (B11656) is of interest for creating materials that combine the properties of both methacrylates and styrenics, such as improved thermal stability and mechanical strength. While specific reactivity ratios for this system are not readily found, studies on the copolymerization of the similar monomer 3-chloro-2-hydroxypropyl methacrylate (ClHPMA) with styrene have been conducted. These studies indicate that controlled polymerization techniques can be used to synthesize block copolymers. researchgate.netrsc.org For the random copolymerization of a methacrylate with styrene, the reactivity ratios typically indicate that both radicals prefer to react with styrene, leading to a copolymer that is richer in styrene than the monomer feed.

A study on the miscibility of poly(3-chloropropyl methacrylate) (PCPMA) with poly(styrene-co-acrylonitrile) (SAN) has shown that these polymers are miscible, which suggests that copolymers of CPMA and styrenic monomers could form homogeneous materials with a single glass transition temperature. researchgate.netscribd.com

Copolymerization with Other Vinyl Monomers

This compound can also be copolymerized with a variety of other vinyl monomers to impart specific functionalities. Examples of other vinyl monomers include vinyl acetate, N-vinylpyrrolidone, and acrylonitrile. The reactivity of this compound in these systems will depend on the electronic and steric nature of the comonomer. For instance, in a copolymerization with vinyl acetate, a methacrylate monomer is generally much more reactive, which can lead to the formation of a copolymer with a high methacrylate content or even a mixture of homopolymers.

Synthesis of Block Copolymers

The synthesis of block copolymers containing this compound is a promising route to creating well-defined, functional materials. Controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly suitable for this purpose. These methods allow for the synthesis of a macroinitiator from one monomer, which is then used to initiate the polymerization of the second monomer, resulting in a block copolymer.

For example, a polystyrene macroinitiator could be used to initiate the polymerization of this compound to form a polystyrene-block-poly(3-chloropropyl methacrylate) copolymer. Research on the closely related monomer 3-chloro-2-hydroxypropyl methacrylate (ClHPMA) has demonstrated the successful synthesis of polystyrene-block-poly(ClHPMA) copolymers using Nitroxide-Mediated Polymerization (NMP). researchgate.netrsc.org In these studies, kinetic investigations were performed to optimize reaction conditions by varying monomer concentrations, initiator ratios, and temperature. rsc.org

The resulting block copolymers can self-assemble into various nanostructures, and the pendant chloro groups on the poly(3-chloropropyl methacrylate) block provide a versatile platform for further functionalization through nucleophilic substitution reactions. rsc.org

Sequential Monomer Addition Techniques

Sequential monomer addition is a fundamental strategy in controlled/living polymerization methods to produce block copolymers. In this technique, a first monomer is polymerized to create a living polymer chain, often termed a macroinitiator. Once the first monomer is consumed, a second monomer, such as this compound, is introduced to the system, which then polymerizes from the active chain ends of the first block. This results in a well-defined block copolymer.

Controlled radical polymerization techniques like Nitroxide-Mediated Polymerization (NMP) and Atom Transfer Radical Polymerization (ATRP) are particularly well-suited for sequential monomer addition involving methacrylate monomers. For instance, studies on the closely related monomer, 3-chloro-2-hydroxypropyl methacrylate (ClHPMA), have demonstrated the successful synthesis of block copolymers. rsc.org In these studies, a polystyrene (PS) macroinitiator is first synthesized. Subsequently, a mixture of ClHPMA and a controlling comonomer like 4-methoxymethylstyrene (MMS) is added. rsc.org The resulting block copolymer, PS-b-P(ClHPMA-co-MMS), is formed with controlled molecular weight and low polydispersity. rsc.org The success of such sequential polymerizations relies on optimizing reaction conditions, including monomer concentrations and solvents, to maintain the "living" nature of the polymer chain ends. rsc.org

The general approach for synthesizing block copolymers via sequential addition can be summarized as follows:

Polymerization of a first monomer (e.g., styrene) using a suitable initiator to form a macroinitiator with active chain ends. rsc.org

Isolation and purification of the macroinitiator.

Introduction of the second monomer (e.g., this compound) to the macroinitiator in a new polymerization step. rsc.orgcmu.edu

This method allows for the creation of diblock or triblock copolymers with distinct segments, where the poly(this compound) block provides a handle for further chemical modification through its pendant chloro groups.

Macroinitiator Synthesis and Polymerization

An alternative to sequential addition is to first synthesize a homopolymer or copolymer of this compound and then use this polymer as a macroinitiator for the polymerization of a second monomer. The pendant chloropropyl groups along the polymer backbone can be converted into initiating sites for techniques like ATRP.

For example, a homopolymer of this compound, poly(this compound) or P(CPMA), can be synthesized via conventional or controlled radical polymerization. The chlorine atoms on the side chains, while not as reactive as the terminal halogens typically used in ATRP, can under certain conditions initiate the polymerization of other monomers, leading to the formation of graft copolymers.

A more common approach involves synthesizing a copolymer containing a small fraction of monomers with initiating functionalities. For instance, poly[(vinyl chloride)-co-(vinyl chloroacetate)] has been used as a macroinitiator for the ATRP of monomers like styrene, methyl acrylate, and butyl acrylate. cmu.edu The chloroacetate (B1199739) groups act as the initiating sites from which the new polymer chains are grown. cmu.edu Similarly, a copolymer of methyl methacrylate and this compound could be synthesized, and the chloropropyl groups could subsequently be used to initiate the polymerization of another monomer, effectively creating a graft copolymer. The synthesis of a poly(2-hydroxyethyl methacrylate) (PHEMA) based macroinitiator for ATRP has also been demonstrated, which is then used to create ABA triblock copolymers. ijpras.com

The synthesis of a macroinitiator from a functional monomer like this compound allows for the creation of polymers with complex architectures, where the properties of the backbone and the grafted chains can be independently tailored.

Graft Copolymerization from Modified Substrates

Graft copolymerization is a powerful technique to modify the surface properties of various materials. This "grafting from" approach involves anchoring initiator sites onto a substrate surface, from which polymer chains are then grown. The chloropropyl group of this compound or related silane (B1218182) coupling agents is ideal for this purpose, enabling the covalent attachment of polymers to inorganic or organic substrates.

A common strategy involves first modifying the substrate with a molecule containing a reactive group that can initiate polymerization. For example, (3-chloropropyl)trimethoxysilane (CPTMS) can be used to functionalize surfaces rich in hydroxyl groups, such as silica (B1680970) or halloysite (B83129) nanotubes (HNTs). mdpi.com The trimethoxysilyl group reacts with the surface hydroxyls, creating a covalent bond and leaving the chloropropyl group available on the surface. These surface-bound chloro groups can then act as initiating sites for surface-initiated ATRP (SI-ATRP) of a desired monomer.

A study on the grafting of CPTMS onto HNTs investigated the optimization of the grafting process by varying solvents and catalysts. mdpi.com Toluene was found to be an effective solvent, and the addition of catalysts like triethylamine (B128534) and ammonium (B1175870) hydroxide (B78521) enhanced the degree of grafting. mdpi.com

SolventGrafting Degree (%)
Ethanol10.75
Toluene24.29
Tetrahydrofuran11.00
1,4-Dioxane14.30
n-Hexane15.32

Data sourced from a study on grafting (3-chloropropyl)trimethoxysilane onto halloysite nanotubes. mdpi.com

Similarly, organic substrates like polyester (B1180765) fabrics can be modified. Research has shown the grafting of a related monomer, 3-chloro-2-hydroxypropyl acrylate (CHPA), onto polyester fabric using a chemical initiator ((NH4)2S2O8). researchgate.net This process improves properties like hygroscopicity and dyeability of the fabric. researchgate.net The grafted polymer chains alter the surface chemistry of the polyester fibers, demonstrating the versatility of this approach for modifying material properties. researchgate.net

Network Polymerization and Crosslinking with Multifunctional Monomers

Network polymers, or thermosets, are formed when polymer chains are crosslinked to form a three-dimensional structure. This compound can be incorporated into such networks to impart specific properties or to provide reactive sites for post-crosslinking modifications. This is typically achieved by copolymerizing the monofunctional CPMA with a multifunctional monomer that acts as a crosslinking agent.

Multifunctional (meth)acrylates, such as trimethylolpropane (B17298) trimethacrylate (TRIM), are common crosslinkers. mdpi.com In a typical network polymerization, a mixture of a monofunctional monomer, a multifunctional crosslinker, and a radical initiator is polymerized. The crosslinker connects the growing polymer chains, leading to the formation of an insoluble and infusible network.

A study on the copolymerization of 3-(trimethoxysilyl)propyl methacrylate (TMPSM), a monomer with a structure related to CPMA, with the crosslinker TRIM, demonstrated the formation of porous microspheres. mdpi.com The porosity of these materials could be controlled by the choice of porogenic solvent used during the polymerization. mdpi.com

Porogenic SolventSpecific Surface Area (m²/g)
Toluene382 - 457
Chlorobenzene357 - 500

Data from the synthesis of porous copolymers of 3-(trimethoxysilyl)propyl methacrylate and trimethylolpropane trimethacrylate. mdpi.com

The inclusion of functional monomers like CPMA within these networks is highly advantageous. The pendant chloropropyl groups are distributed throughout the polymer network and can be used for subsequent chemical reactions. This allows for the tuning of the network's properties after its initial formation, for example, by grafting other molecules or by creating additional crosslinks, which can enhance the mechanical or thermal stability of the material. Photopolymerization is another widely used technique for creating crosslinked networks, especially in applications like dental materials and coatings, where rapid curing is required. nih.govnih.gov

Post Polymerization Functionalization and Derivatization of Poly 3 Chloropropyl 2 Methylprop 2 Enoate

Substitution Reactions on the Polymeric Chloropropyl Groups

The cornerstone of modifying poly(3-chloropropyl 2-methylprop-2-enoate) lies in the nucleophilic substitution of the chloride on the propyl side chain. This versatile reaction allows for the covalent attachment of a wide range of functional groups, thereby tuning the polymer's physical and chemical properties.

Introduction of Amine Functionalities

The reaction of the pendant chloropropyl groups with various amine-containing nucleophiles is a straightforward and efficient method for introducing primary, secondary, tertiary, or even quaternary ammonium (B1175870) groups onto the polymer backbone. These modifications can dramatically alter the polymer's solubility, charge density, and reactivity.

A notable example involves the modification of poly(3-chloro-2-hydroxypropyl methacrylate) (P(CHPMA)) microgels, a polymer structurally similar to poly(this compound), with amine-rich compounds. hacettepe.edu.tr In one such study, P(CHPMA) microgels were synthesized via surfactant-free emulsion polymerization and subsequently modified with tris(2-aminoethyl)amine (B1216632) (TAEA) and poly(ethyleneimine) (PEI). hacettepe.edu.tr The reaction proceeds via a nucleophilic attack of the amine on the carbon bearing the chlorine atom, leading to the displacement of the chloride and the formation of a carbon-nitrogen bond. This functionalization results in microgels with a high density of amino groups, which can be utilized for applications such as metal ion chelation or as a support for further chemical transformations. hacettepe.edu.tr

The degree of amination can be controlled by reaction conditions such as the concentration of the amine, temperature, and reaction time. The resulting amine-functionalized polymers have shown potential in various fields, including as gene delivery vectors, where the cationic nature of the protonated amines facilitates the complexation with anionic DNA. rsc.org

Table 1: Examples of Amine Functionalization on Related Polymethacrylates

Amine ReagentPolymer BackboneReaction ConditionsResulting FunctionalityReference
Tris(2-aminoethyl)amine (TAEA)Poly(3-chloro-2-hydroxypropyl methacrylate)Not specifiedPendant polyamine groups hacettepe.edu.tr
Poly(ethyleneimine) (PEI)Poly(3-chloro-2-hydroxypropyl methacrylate)Not specifiedGrafted PEI chains hacettepe.edu.tr
1,2-EthanediaminePoly(glycidyl methacrylate)Not specifiedPendant amino and hydroxyl groups rsc.org
DiethylenetriaminePoly(glycidyl methacrylate)Not specifiedPendant polyamine and hydroxyl groups rsc.org

Attachment of Thiol Groups

The introduction of thiol functionalities onto the polymer backbone can be achieved through the reaction of the chloropropyl group with a thiol-containing nucleophile, such as sodium hydrosulfide (B80085) or various thiols in the presence of a base. This modification opens up possibilities for subsequent "click" chemistry reactions, such as thiol-ene or thiol-Michael additions, which are known for their high efficiency and selectivity.

While direct thiolation of poly(this compound) is not extensively documented, the analogous reaction on similar electrophilic polymer backbones is well-established. For instance, the reaction of polymers containing epoxide groups, which can be formed from the chloropropyl group, with thiols is a common strategy. google.com This reaction proceeds via the ring-opening of the epoxide by the thiol, resulting in a β-hydroxy thioether linkage. google.com This approach offers a pathway to introduce thiol groups for further functionalization, such as the attachment of biomolecules or the formation of crosslinked networks.

Formation of Hydroxyl or Ether Linkages

The chloropropyl group can be converted to a hydroxyl group through hydrolysis under basic conditions, for example, using an aqueous solution of a strong base like sodium hydroxide (B78521). This reaction transforms the polymer into a more hydrophilic material.

Alternatively, ether linkages can be formed by reacting the chloropropyl group with an alkoxide or a phenoxide through a Williamson ether synthesis-type reaction. This allows for the introduction of a wide variety of side chains, including alkyl, aryl, or even other polymer chains, which can significantly impact the polymer's properties such as its glass transition temperature and solubility.

A related approach involves the synthesis of poly(2,3-dihydroxypropyl methacrylate) brushes. elsevierpure.com In this method, a protected monomer, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate (B99206), is first polymerized from a surface. elsevierpure.com The subsequent deprotection under acidic conditions yields the desired poly(2,3-dihydroxypropyl methacrylate) brush, showcasing a pathway to polyols from a related starting material. elsevierpure.com

Conversion to Epoxy Groups

The 3-chloropropyl group, particularly in the form of a 3-chloro-2-hydroxypropyl moiety as seen in the polymer derived from 3-chloro-2-hydroxypropyl methacrylate, is a direct precursor to a glycidyl (B131873) (epoxy) group. rsc.org This transformation is typically achieved by an intramolecular cyclization reaction under basic conditions. A base, such as a basic carbonate compound in a polar solvent, is used to deprotonate the hydroxyl group, which then acts as an internal nucleophile, attacking the adjacent carbon bearing the chlorine atom and displacing it to form the three-membered epoxide ring. google.com

A patent describes the production of glycidyl (meth)acrylate from 3-chloro-2-hydroxypropyl (meth)acrylate, highlighting the feasibility of this reaction on the monomer level. google.com Applying this chemistry to the polymer backbone would convert poly(3-chloro-2-hydroxypropyl 2-methylprop-2-enoate) into poly(glycidyl 2-methylprop-2-enoate), a highly valuable and reactive polymer scaffold. The resulting pendant epoxy groups are susceptible to ring-opening reactions with a wide variety of nucleophiles, including amines, thiols, and carboxylic acids, providing a versatile platform for further functionalization. mdpi.com

Synthesis of Polymer-Bound Reagents and Catalysts

Poly(this compound) and its derivatives are excellent candidates for the synthesis of polymer-supported reagents and catalysts. The key advantage of using a polymer support is the ease of separation of the reagent or catalyst from the reaction mixture, which simplifies product purification and allows for the potential recycling and reuse of the supported species. princeton.edu

The chloropropyl group can be functionalized with a ligand or a catalytically active molecule. For example, a chiral ligand could be attached to the polymer backbone to create a heterogeneous asymmetric catalyst. The resulting polymer-bound catalyst can be used in a continuous flow reactor, offering advantages in terms of process efficiency and automation. princeton.edu While specific examples utilizing poly(this compound) are not abundant, the principles are well-established with other functional polymers like polystyrene. princeton.edu The synthetic strategies developed for other polymer supports can be readily adapted.

Grafting of New Polymer Chains from the Polymeric Backbone

The "grafting from" approach is a powerful technique to create well-defined graft copolymers with a high grafting density. This method involves the initiation of a new polymer chain growth directly from the backbone of a pre-existing polymer. The chloropropyl groups on poly(this compound) can be converted into polymerization-initiating sites.

For instance, the chlorine atom can be transformed into an atom transfer radical polymerization (ATRP) initiator. This can be achieved by reacting the pendant hydroxyl group (after hydrolysis of the chloro group and subsequent protection/deprotection steps if necessary) with an acyl halide that contains a bromine or chlorine atom suitable for ATRP initiation, such as 2-bromoisobutyryl bromide. Once the macroinitiator is prepared, a second monomer can be polymerized from these sites, leading to the formation of a graft copolymer. This technique allows for precise control over the length and composition of the grafted chains.

Numerous studies have demonstrated the synthesis of graft copolymers from various polymer backbones using ATRP. For example, graft copolymers of poly(vinyl chloride) with styrene (B11656) and (meth)acrylates have been synthesized by utilizing chloroacetate (B1199739) groups on the PVC backbone as ATRP initiators. nih.gov A similar strategy could be employed with poly(this compound) to create a diverse range of graft copolymers with tailored properties.

Surface Modification of Polymeric Materials

The inherent properties of a polymer can be significantly enhanced or altered by modifying its surface chemistry. For poly(this compound), the pendant chloropropyl groups serve as reactive handles for a variety of chemical transformations, allowing for the covalent attachment of different molecules and the fabrication of complex surface architectures.

Fabrication of Polymer Brushes via Surface-Initiated Polymerization

Surface-initiated polymerization (SIP) is a powerful "grafting from" technique used to grow polymer chains directly from a substrate, resulting in a dense layer of end-tethered polymers known as a polymer brush. Surface-initiated atom transfer radical polymerization (SI-ATRP) is a commonly employed controlled radical polymerization method for this purpose, offering precise control over the polymer brush thickness, grafting density, and composition.

The process begins with the immobilization of an ATRP initiator on a substrate surface. Subsequently, the monomer, this compound, is polymerized from these initiator sites in the presence of a catalyst system, typically a copper complex. The "living" nature of ATRP allows for the synthesis of well-defined polymer brushes with predictable molecular weights and low polydispersity. The thickness and grafting density of the resulting poly(this compound) brushes are crucial parameters that dictate their physical and chemical properties. These parameters can be controlled by adjusting reaction conditions such as monomer concentration, polymerization time, and initiator density on the surface.

While specific data for poly(this compound) brushes is not extensively available in publicly accessible literature, the principles are well-established for similar methacrylate-based systems. For instance, studies on poly(methyl methacrylate) (PMMA) and other functional methacrylates demonstrate that grafting densities can be effectively controlled to achieve different regimes, from "mushroom" to dense "brush" conformations. nih.gov The stability of these brushes is a key advantage, allowing for their use in a variety of environments. nih.gov

The following table, while not specific to poly(this compound) due to a lack of available dedicated studies, illustrates the typical parameters and resulting properties for polymer brushes synthesized via SI-ATRP from similar methacrylate monomers.

MonomerInitiator SystemPolymerization ConditionsBrush Thickness (nm)Grafting Density (chains/nm²)Reference
Methyl Methacrylate (MMA)Surface-immobilized α-bromoisobutyrateCuBr/PMDETA in Toluene, 60°C, 24h5-1000.1-0.8 nih.gov
2-Hydroxyethyl Methacrylate (HEMA)Surface-immobilized α-bromoisobutyrateCuCl/bpy in Methanol (B129727)/Water, RT, 12h10-2000.2-0.9General ATRP Literature
Glycidyl Methacrylate (GMA)Surface-immobilized α-bromoisobutyrateCuBr/PMDETA in Anisole, 50°C, 18h8-1500.15-0.7General ATRP Literature

This table is illustrative and based on data for similar methacrylate polymers. Specific values for poly(this compound) would require dedicated experimental investigation.

Chemical Grafts onto Pre-formed Polymer Surfaces

An alternative to the "grafting from" approach is the "grafting to" method, where pre-synthesized polymer chains are attached to a surface. In the context of poly(this compound), a pre-formed film or surface of this polymer can be functionalized by reacting the pendant chloropropyl groups with various nucleophiles. This allows for the covalent attachment of other polymers or molecules, effectively creating a grafted surface.

The reactivity of the primary alkyl chloride in the chloropropyl group makes it susceptible to nucleophilic substitution reactions. This provides a versatile route for derivatization. For example, polymers with terminal amine, thiol, or carboxylate groups can be grafted onto the poly(this compound) surface.

Research on block copolymers containing a similar monomer, 3-chloro-2-hydroxypropyl methacrylate, has demonstrated the feasibility of such post-polymerization modifications. rsc.org In these studies, the chlorine moieties were successfully substituted by nucleophiles like mesitylimidazole. rsc.org This highlights the potential for a wide range of chemical transformations on polymers bearing the chloropropyl functionality.

The efficiency of the grafting reaction depends on several factors, including the nature of the nucleophile, the solvent, reaction temperature, and time. Characterization of the grafted surfaces is typically performed using techniques such as X-ray photoelectron spectroscopy (XPS) to confirm the presence of new elements from the grafted polymer, and contact angle measurements to assess changes in surface wettability.

Below is a hypothetical data table illustrating the types of chemical grafts that could be achieved on a poly(this compound) surface, based on established chemical principles.

Grafted Molecule/Polymer (Terminal Group)Reaction ConditionsCharacterization MethodExpected Outcome
Poly(ethylene glycol)-Amine (PEG-NH₂)DMF, 60°C, 24h, in the presence of a non-nucleophilic baseXPS, Contact AngleIncreased hydrophilicity, presence of N 1s and O 1s signals
Thiol-terminated Polystyrene (PS-SH)THF, 50°C, 12h, with a baseXPS, Water Contact AngleIncreased hydrophobicity, presence of S 2p signal
Sodium Azide (B81097) (NaN₃)DMF, 80°C, 6hFTIR, XPSIntroduction of azide groups for subsequent "click" chemistry, presence of N 1s signal and azide stretch in FTIR
1-MesitylimidazoleAcetonitrile, 70°C, 48h¹H NMR (for soluble polymer analogue), XPSFormation of imidazolium (B1220033) salt, presence of characteristic NMR signals and N 1s signal in XPS rsc.org

This table is illustrative and based on the known reactivity of alkyl chlorides and functionalization strategies for similar polymers. Specific experimental data for poly(this compound) surfaces is needed for confirmation.

Characterization Methodologies for Poly 3 Chloropropyl 2 Methylprop 2 Enoate and Its Copolymers

Spectroscopic Analysis of Polymer Structure

Spectroscopic methods are fundamental in determining the chemical structure and composition of poly(3-chloropropyl 2-methylprop-2-enoate) and its copolymers. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Raman spectroscopy provide detailed insights into the arrangement of atoms and functional groups within the polymer chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Composition

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the detailed molecular structure of polymers. For poly(this compound), ¹H and ¹³C NMR are instrumental in confirming the polymer structure and determining the composition of its copolymers.

In the ¹H NMR spectrum of poly(this compound), the chemical shifts of the protons can be assigned to their specific locations within the repeating unit. The broadness of the peaks is characteristic of polymers due to the restricted mobility of the polymer chains.

Expected ¹H NMR Chemical Shifts for Poly(this compound):

ProtonsExpected Chemical Shift (ppm)
Methylene (B1212753) protons of the polymer backbone (-CH₂-C(CH₃)-)1.8-2.1
Methyl protons of the polymer backbone (-C(CH₃)-)0.8-1.2
Methylene protons adjacent to the ester oxygen (-O-CH₂-)~4.1
Methylene protons in the middle of the propyl chain (-CH₂-CH₂-Cl)~2.2
Methylene protons adjacent to the chlorine (-CH₂-Cl)~3.7

Note: The exact chemical shifts can vary depending on the solvent used, the tacticity of the polymer, and the nature of the comonomer in copolymers.

For copolymers, the relative composition can be determined by comparing the integration of characteristic proton signals from each monomer unit. For instance, in a copolymer with styrene (B11656), the aromatic proton signals of styrene (typically in the 6.5-7.5 ppm range) can be compared with the signals from the this compound units. researchgate.net

¹³C NMR provides further structural detail by identifying the chemical environment of each carbon atom. The chemical shifts in ¹³C NMR are sensitive to the tacticity of the polymer chain (the stereochemical arrangement of the side chains).

Expected ¹³C NMR Chemical Shifts for Poly(this compound):

Carbon AtomExpected Chemical Shift (ppm)
Carbonyl carbon (-C=O)~177
Quaternary carbon in the backbone (-C(CH₃)-)~45
Methylene carbon in the backbone (-CH₂-)~53
Methyl carbon in the backbone (-C(CH₃)-)~18
Methylene carbon adjacent to the ester oxygen (-O-CH₂-)~63
Methylene carbon in the middle of the propyl chain (-CH₂-CH₂-Cl)~32
Methylene carbon adjacent to the chlorine (-CH₂-Cl)~42

Note: These are estimated values based on known data for similar polymethacrylates and can be influenced by various factors.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and widely used technique to identify the functional groups present in a polymer. nih.gov The FTIR spectrum of poly(this compound) is characterized by the presence of specific absorption bands corresponding to the vibrations of its constituent chemical bonds.

The most prominent peak in the spectrum is the carbonyl (C=O) stretching vibration of the ester group, which is typically observed in the region of 1720-1740 cm⁻¹. spectroscopyonline.com The presence of the C-O stretching vibrations of the ester group also gives rise to strong bands in the 1100-1300 cm⁻¹ region. spectroscopyonline.comresearchgate.net The C-Cl stretching vibration from the chloropropyl group is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Characteristic FTIR Absorption Bands for Poly(this compound):

Functional GroupVibrational ModeWavenumber (cm⁻¹)
C-H (alkyl)Stretching2850-3000
C=O (ester)Stretching~1730
C-O (ester)Stretching1100-1300
C-ClStretching600-800

In copolymers, the FTIR spectrum will show a combination of the characteristic bands of each monomer. For example, a copolymer with methyl methacrylate (B99206) would show very similar spectra, with subtle shifts in peak positions and changes in relative intensities depending on the copolymer composition. researchgate.net

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy is a complementary technique to FTIR that provides information about the vibrational modes of a molecule. It is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of poly(this compound) would exhibit characteristic peaks that can aid in structural confirmation.

The C=O stretching vibration, which is strong in the FTIR spectrum, also appears in the Raman spectrum, typically around 1730 cm⁻¹. researchgate.net The C-C backbone stretching and various CH₂, and CH₃ deformation modes are also observable. The C-Cl stretching vibration would also be present in the Raman spectrum. A notable peak in the Raman spectra of methacrylates is the C=C stretching of the monomer at around 1640 cm⁻¹, which disappears upon polymerization, making it a useful tool to monitor the polymerization reaction. mdpi.comnih.gov

Expected Raman Shifts for Poly(this compound):

Functional Group/BondVibrational ModeRaman Shift (cm⁻¹)
C-H (alkyl)Stretching2800-3000
C=O (ester)Stretching~1730
C-CStretching (backbone)800-1200
C-ClStretching600-800

Determination of Molecular Weight and Polydispersity (e.g., Gel Permeation Chromatography)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique used to determine the molecular weight and molecular weight distribution (polydispersity) of polymers. sigmaaldrich.com In GPC, the polymer solution is passed through a column packed with porous gel beads. Larger polymer molecules elute faster than smaller ones because they are excluded from the pores.

The output from the GPC instrument is a chromatogram showing the distribution of molecular sizes. By calibrating with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of poly(this compound) and its copolymers can be determined.

A narrow PDI (close to 1.0) indicates a more uniform polymer chain length, which is often desirable for specific applications and is a hallmark of controlled polymerization techniques. For instance, polymers synthesized via living polymerization methods typically exhibit lower PDI values compared to those from conventional free-radical polymerization.

Typical GPC Data for a Methacrylate Polymer:

ParameterDescriptionTypical Value
Mn ( g/mol )Number-average molecular weight10,000 - 100,000+
Mw ( g/mol )Weight-average molecular weight11,000 - 200,000+
PDI (Mw/Mn)Polydispersity Index1.1 - 2.5

Note: The actual molecular weight and PDI will depend on the specific polymerization conditions.

Morphological Characterization of Polymeric Materials

The morphology of polymeric materials, which refers to the structure and arrangement of the polymer chains on a larger scale, significantly influences their physical and mechanical properties.

Scanning Electron Microscopy (SEM) for Surface and Cross-sectional Imaging

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface topography and cross-sectional morphology of materials at high magnification. For poly(this compound) and its copolymers, SEM can reveal details about the material's surface roughness, porosity, and the phase separation in copolymer systems.

For instance, in a block copolymer of poly(this compound) with a dissimilar polymer, SEM can be used to visualize the microphase-separated domains, such as lamellae, cylinders, or spheres, formed by the different polymer blocks. The size and arrangement of these domains can have a profound impact on the material's properties. In the case of polymer blends or composites, SEM can be used to assess the dispersion of the different components and the interfacial adhesion between them. For porous polymer structures, such as those prepared by certain polymerization techniques or by post-processing, SEM can provide detailed images of the pore structure, including pore size and interconnectivity.

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Properties

Atomic Force Microscopy (AFM) is an indispensable high-resolution imaging technique used to probe the surface topography and nanoscale properties of polymeric materials. It provides three-dimensional images of the surface, allowing for the quantitative measurement of features such as roughness and the identification of different phases in copolymer systems. researchgate.net

In the context of Poly(this compound) and its copolymers, AFM reveals critical information about the surface morphology of thin films or coatings. The technique is sensitive to small changes in surface topography, making it ideal for assessing the quality and uniformity of polymer films. For instance, the root-mean-square (RMS) roughness, a key parameter obtained from AFM data, can be used to compare the surface texture of different copolymer compositions. This is particularly important in applications where surface properties like adhesion, wettability, and biocompatibility are critical. The distribution of comonomers on the surface can also be visualized if they lead to distinct morphological or mechanical properties.

Transmission Electron Microscopy (TEM) for Internal Structure Analysis

Transmission Electron Microscopy (TEM) is a powerful technique for analyzing the internal structure of polymers at the nanoscale. By passing a beam of electrons through an ultrathin section of the material, TEM can reveal details about the morphology of phase-separated block copolymers, the dispersion of nanoparticles in a polymer matrix, and the internal porosity of polymer beads.

For copolymers containing this compound, TEM is crucial for visualizing the nanodomain structures that can form, such as lamellae, cylinders, or spheres. The chlorine atom present in the monomer unit provides a degree of inherent electron density contrast, which can facilitate imaging. The size, shape, and arrangement of these domains, which are influenced by the copolymer composition and molecular weight, have a profound impact on the macroscopic mechanical and physical properties of the material.

Analysis of Porous Structures (e.g., Nitrogen Adsorption-Desorption Isotherms for Surface Area and Pore Volume)

The porous architecture of Poly(this compound)-based materials, particularly when synthesized as porous beads or monoliths for applications such as chromatography or catalysis, is a defining characteristic. The most common method for characterizing these porous structures is gas adsorption analysis, typically using nitrogen at 77 K. researchgate.netresearchgate.net

The resulting nitrogen adsorption-desorption isotherm provides a wealth of information. The Brunauer-Emmett-Teller (BET) theory is applied to the adsorption data to calculate the specific surface area of the material. The total pore volume is determined from the amount of nitrogen adsorbed at a relative pressure close to saturation. Furthermore, the shape of the isotherm and any associated hysteresis loop can indicate the type of pores present (micropores, mesopores, or macropores). For a more detailed analysis, methods like the Barrett-Joyner-Halenda (BJH) model can be applied to the desorption branch of the isotherm to determine the pore size distribution.

For example, porous copolymers of functional methacrylates have been synthesized with specific surface areas reaching up to 500 m²/g, demonstrating the high degree of porosity that can be achieved. mdpi.com

Table 1: Illustrative Porous Properties of a Methacrylate-Based Copolymer

ParameterRepresentative Value
Specific Surface Area (BET)382 - 457 m²/g
Total Pore Volume~0.7 cm³/g
Average Pore DiameterVaries with synthesis conditions

Note: Data is illustrative and based on findings for porous copolymers of similar functional methacrylates. mdpi.com

Thermal Analysis Techniques

Thermal analysis techniques are essential for investigating the thermal stability, decomposition behavior, and phase transitions of polymers. researchgate.net

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net This analysis provides crucial data on the thermal stability of Poly(this compound) and its copolymers. The key parameters obtained from a TGA curve are the onset temperature of decomposition (often reported as the temperature at 5% weight loss, T5%) and the temperature of the maximum rate of decomposition, which indicates the point of greatest instability.

The decomposition profile of copolymers is influenced by the thermal stability of the individual monomer components. For instance, in copolymers of functional methacrylates, the thermal stability has been shown to be dependent on the chemical structure of the functional monomer and the degree of crosslinking. mdpi.com Copolymers containing silyl (B83357) groups, for example, can exhibit enhanced thermal resistance. mdpi.com The thermal stability of methacrylate-based copolymers can range from approximately 238 °C to over 280 °C. mdpi.com

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental technique for measuring the heat flow associated with thermal transitions in a polymer as it is heated or cooled. researchgate.net The most important transition for amorphous polymers like Poly(this compound) is the glass transition temperature (Tg). The Tg represents the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state.

The Tg is sensitive to the polymer's molecular architecture. Factors such as chain stiffness, intermolecular forces, and the presence of bulky side groups all influence the glass transition temperature. The polar chloropropyl group in the monomer unit is expected to increase the Tg due to dipole-dipole interactions. In the case of copolymers, a single Tg is typically observed for random copolymers, indicating a homogeneous mixture of the monomer units. In contrast, block copolymers may exhibit multiple Tgs corresponding to the distinct phases of each block.

Advanced Applications of Poly 3 Chloropropyl 2 Methylprop 2 Enoate and Its Derivatives in Materials Science

Adsorbent Materials for Environmental Remediation

The functional backbone of poly(3-chloropropyl 2-methylprop-2-enoate) allows for its strategic deployment in environmental cleanup technologies. By modifying the polymer, materials with high affinity for specific pollutants can be engineered, addressing critical challenges in water purification.

Sorption of Pollutants from Aqueous Solutions

Poly(this compound) can be functionalized to create highly effective adsorbents for organic pollutants in water. The inherent reactivity of the chloropropyl group enables the grafting of specific chemical moieties designed to bind to target contaminants. A notable example is the development of a nanocomposite of titanium dioxide and poly(3-chloro-2-hydroxypropyl methacrylate), a close derivative, for the selective adsorption and subsequent degradation of dyes.

In a key study, this nanocomposite demonstrated rapid and highly efficient removal of cationic dyes like methylene (B1212753) blue from aqueous solutions, while showing negligible affinity for anionic dyes such as methyl orange. This selectivity is attributed to the electrostatic interactions between the functional groups on the polymer and the charge of the dye molecules. The adsorption efficiency for methylene blue was reported to reach 99% within just five minutes under ambient conditions. This rapid uptake is a significant advantage for large-scale water treatment applications. Furthermore, the adsorbed methylene blue could be recovered with an efficiency of 96%, indicating the potential for regeneration and reuse of the adsorbent material.

The performance of such adsorbent materials is influenced by factors like pH, with optimal adsorption of cationic dyes occurring in a pH range of 5 to 12. Below a pH of 5, competition from protons can reduce the adsorption efficiency. The specific surface area of the polymer also plays a crucial role in its adsorption capacity.

Table 1: Adsorption of Dyes by a Poly(3-chloro-2-hydroxypropyl methacrylate)-based Nanocomposite

PollutantAdsorbentAdsorption Efficiency (%)Conditions
Methylene Blue (cationic)TiO2-Poly(3-chloro-2-hydroxypropyl methacrylate)9928 °C, 5 min
Methyl Orange (anionic)TiO2-Poly(3-chloro-2-hydroxypropyl methacrylate)Negligible28 °C

Chelating Resins for Metal Ion Sequestration

The presence of the reactive chlorine atom in the repeating unit of poly(this compound) makes it an excellent candidate for the synthesis of chelating resins for the removal of heavy metal ions from wastewater. The chloropropyl group can be readily functionalized with various chelating ligands, such as amines, carboxylic acids, and thiols, which have a high affinity for specific metal ions. This process of introducing metal-binding sites onto a polymer backbone is a common strategy for creating effective and selective sorbents.

While direct studies on poly(this compound) as a chelating resin are not extensively documented, the principle is well-established with similar methacrylate-based polymers. For instance, poly(glycidyl methacrylate), which also features a reactive side group, has been widely modified to create resins for the sequestration of ions like copper (Cu²⁺), lead (Pb²⁺), mercury (Hg²⁺), and cadmium (Cd²⁺). The functionalization of the polymer allows for the creation of binding cavities that are specific to the size and charge of the target metal ion, leading to high selectivity.

The typical mechanism of sequestration involves the formation of coordinate bonds between the chelating groups on the resin and the metal ions in the solution. The efficiency of this process is dependent on factors such as the pH of the solution, the contact time, the initial concentration of the metal ions, and the temperature. The ability to tailor the functional groups on the polymer makes it possible to design resins for the selective removal of specific toxic metals from industrial effluents.

Functional Polymers in Separation Sciences

The versatility of poly(this compound) extends to the field of separation sciences, where its derivatives are being explored for use in high-performance chromatographic and membrane-based separation processes.

Stationary Phases for Chromatography (e.g., HPLC, GPC)

Derivatives of poly(this compound) have shown significant promise as stationary phases in high-performance liquid chromatography (HPLC). The ability to modify the polymer backbone allows for the creation of a wide range of surface chemistries, which is essential for achieving different modes of chromatographic separation. A notable application is in the preparation of monolithic stationary phases, which offer advantages such as high permeability and rapid mass transfer.

Research has demonstrated the synthesis of a poly(3-chloro-2-hydroxypropyl methacrylate-co-ethylene dimethacrylate) monolith, which serves as a reactive platform for further functionalization. researchgate.netsigmaaldrich.com By reacting the chloropropyl groups with triethanolamine, a hydrophilic stationary phase was created for use in hydrophilic interaction chromatography (HILIC). researchgate.netsigmaaldrich.com This modified monolith was successfully used for the separation of small polar molecules, including nucleotides, nucleosides, and benzoic acid derivatives. researchgate.netsigmaaldrich.com The performance of these columns, in terms of plate height and resolution, highlights the potential of this polymer system in analytical chemistry.

The porous properties of these monolithic stationary phases, such as mean pore size and specific surface area, can be controlled during the polymerization process by adjusting parameters like the porogen-to-monomer ratio and the polymerization temperature. researchgate.netsigmaaldrich.com This tunability allows for the optimization of the stationary phase for specific separation tasks.

Membranes for Selective Filtration and Separation

While direct applications of poly(this compound) in membrane technology are still an emerging area of research, the inherent properties of polymethacrylates and the reactivity of the chloropropyl group suggest significant potential. The development of advanced membranes for selective filtration and separation is a critical area of materials science, with applications ranging from gas separation to water purification.

The functionalization of the polymer backbone can be used to introduce specific chemical groups that can interact selectively with certain molecules or ions. For example, by grafting hydrophilic or hydrophobic side chains, it is possible to control the membrane's affinity for water or organic solvents, which is crucial for applications like pervaporation and oil-water separation. Similarly, the introduction of charged groups could lead to the development of ion-exchange membranes for desalination or the removal of charged pollutants.

In the context of gas separation, the creation of membranes with specific pore sizes and chemical affinities can enable the selective transport of gases like carbon dioxide or hydrogen. Although research in this area has focused on other polymethacrylates and polyimides, the versatile chemistry of poly(this compound) provides a promising platform for the future design of high-performance separation membranes.

Materials for Optoelectronic and Photonic Devices

The optical and dielectric properties of poly(this compound) and its derivatives make them interesting candidates for applications in optoelectronic and photonic devices. The ability to control properties such as refractive index and dielectric constant through chemical modification is a key advantage in the design of functional optical materials.

The refractive index of the monomer, 3-chloro-2-hydroxypropyl methacrylate (B99206), is reported to be approximately 1.475 at 20°C. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This value is in the range of many common optical polymers, suggesting that the corresponding polymer could be used in applications where transparency and a specific refractive index are required, such as in the fabrication of lenses, waveguides, and optical adhesives. Furthermore, the introduction of different functional groups through the chloropropyl handle can be used to tune the refractive index of the final material.

The dielectric properties of poly(3-chloropropyl methacrylate) have also been investigated. kpi.ua The dielectric constant is a measure of a material's ability to store electrical energy in an electric field and is a critical parameter in the design of capacitors and other electronic components. Understanding the dielectric relaxation behavior of the polymer is important for its application in devices that operate at different frequencies and temperatures.

While the direct fabrication of photonic crystals from poly(this compound) has not been extensively reported, the use of other methacrylate-based polymers in this field is well-established. Photonic crystals are materials with a periodic variation in their refractive index, which allows them to control the propagation of light. The ease of processing and functionalization of polymethacrylates makes them suitable for creating the intricate, ordered structures required for photonic devices.

Table 2: Selected Properties of this compound and its Polymer

PropertyCompoundValueReference
Refractive Index (n20/D)3-Chloro-2-hydroxypropyl methacrylate (monomer)1.475 sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Dielectric PropertiesPoly(3-chloropropyl methacrylate)Relaxation behavior studied kpi.ua

Design of Chromophore-Containing Polymers

The design of chromophore-containing polymers is a significant area of research due to their potential applications in optical devices, sensors, and imaging. P(CPMA) is an excellent candidate for a precursor polymer in the synthesis of such materials. The strategy involves a post-polymerization modification, where the pendant chloropropyl groups are reacted with nucleophilic chromophores.

The primary method for attaching chromophores to the P(CPMA) backbone is through nucleophilic substitution. A variety of chromophores containing nucleophilic functional groups, such as amines (-NH2), hydroxyls (-OH), or thiols (-SH), can be covalently bonded to the polymer chain. This approach allows for precise control over the type and density of the chromophore loading. For instance, diarylethene derivatives, known for their photochromic properties, can be functionalized with a nucleophilic group to enable their attachment to the P(CPMA) backbone, leading to polymers that can reversibly change color upon irradiation. rsc.org

The synthesis of these functional polymers can be summarized in a two-step process:

Polymerization: The monomer, this compound, is polymerized using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This allows for the synthesis of well-defined P(CPMA) with controlled molecular weight and low dispersity.

Functionalization: The resulting P(CPMA) is then reacted with a chromophore that has a suitable nucleophilic group. The reaction conditions (solvent, temperature, base) are optimized to ensure high conversion without causing degradation of the polymer backbone or the chromophore.

This methodology is analogous to the functionalization of other reactive polymers like poly(glycidyl methacrylate) (PGMA), where the epoxy ring is opened by nucleophiles. rsc.orgkorea.ac.kr In the case of P(CPMA), the chlorine atom is the leaving group in the substitution reaction.

Table 1: Potential Nucleophilic Chromophores for Functionalizing P(CPMA)

Chromophore TypeNucleophilic GroupPotential Application of Resulting Polymer
Azo DyesAmine (-NH2)Nonlinear Optics, Optical Data Storage
DiarylethenesHydroxyl (-OH)Photo-switchable Materials, Rewritable Media rsc.org
CoumarinsThiol (-SH)Fluorescent Sensors, Biological Imaging
PorphyrinsCarboxylate (-COO⁻)Photodynamic Therapy, Catalysis
Fluorene DerivativesAmine (-NH2)Organic Light-Emitting Diodes (OLEDs)

Investigation of Optical Energy Band Gaps

The optical energy band gap (Eg) is a critical parameter for materials used in optoelectronic applications, as it determines the material's absorption and emission properties. For chromophore-containing polymers derived from P(CPMA), the Eg is primarily influenced by the electronic structure of the attached chromophore and the chromophore concentration along the polymer chain.

The optical band gap can be determined from the onset of the absorption edge in the UV-Vis absorption spectrum of the polymer film or solution. The relationship is often estimated using the Tauc plot method. By systematically varying the chromophore attached to the P(CPMA) backbone, the optical properties can be fine-tuned. For example, increasing the conjugation length of the chromophore or introducing strong electron-donating or electron-withdrawing groups can significantly lower the energy band gap, shifting the absorption to longer wavelengths.

While specific data for P(CPMA)-based chromophore-containing polymers is not extensively documented, studies on similar systems provide insight. For example, the incorporation of novel tetraphenylethylene (B103901) (TPE) based fluorophores into various methacrylate polymer matrices has shown that the polymer environment affects the photophysical behavior and quantum yield. rsc.org It is expected that covalent attachment of such chromophores to a P(CPMA) backbone would similarly allow for the tuning of optical properties, including the energy band gap, which is crucial for applications like organic semiconductors and light-emitting diodes.

Polymer Supports for Heterogeneous Catalysis and Solid-Phase Organic Synthesis

The reactive nature of P(CPMA) makes it a highly suitable material for use as a polymer support in both heterogeneous catalysis and solid-phase organic synthesis (SPOS). The principle relies on immobilizing a catalyst or a reactant onto the insoluble polymer backbone, which simplifies purification, allows for catalyst recycling, and enables automation. chempep.com

In heterogeneous catalysis , a homogeneous catalyst is anchored to the P(CPMA) support via covalent bonding. This is typically achieved by reacting a ligand (often containing an amine or hydroxyl group) with the chloropropyl side chains of the polymer. The metal complex is then coordinated to the immobilized ligand. This approach combines the high selectivity and activity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. For instance, guanidine (B92328) ligands have been supported on porous silica (B1680970) for the depolymerization of plastics, demonstrating the effectiveness of supported catalysts. rsc.org P(CPMA) could serve as an alternative organic support for such ligands.

In solid-phase organic synthesis (SPOS) , the polymer acts as a carrier for the substrate. core.ac.ukwalshmedicalmedia.com The synthesis starts by anchoring the first building block to the P(CPMA) resin. Subsequent reagents are added in solution, and after each reaction step, excess reagents and by-products are simply washed away. wordpress.com The chloropropyl group serves as the initial attachment point (linker). For example, a carboxylic acid-containing molecule can be attached via an ester linkage by reacting its carboxylate salt with the polymer. After the multi-step synthesis is complete, the final product is cleaved from the resin. The use of polymer supports like polystyrene resins is a well-established technique in peptide synthesis and small molecule library generation. walshmedicalmedia.com P(CPMA) offers a methacrylate alternative with readily available reactive sites for such applications.

Coatings and Adhesives with Tailored Properties

Poly(this compound) and its copolymers can be used to formulate advanced coatings and adhesives with tailored properties. The presence of the chloropropyl group provides a reactive site for cross-linking or for grafting other functionalities to improve performance characteristics such as adhesion, durability, and chemical resistance.

In coating applications , P(CPMA) can be used as a component in formulations that require post-curing. After the coating is applied, a cross-linking agent can be introduced that reacts with the chlorine atoms, forming a robust, cross-linked network. This process enhances the mechanical properties and solvent resistance of the coating. Furthermore, the surface of a P(CPMA)-based coating can be modified to impart specific properties like hydrophilicity or biocompatibility by grafting other polymers or molecules onto it. This is analogous to how other functional polymers are used to create coatings with tailored surface properties. researchgate.netdaneshyari.com

In the field of adhesives , methacrylate-based formulations are known for their strong bonding capabilities to a wide range of substrates, including plastics and metals. wordpress.comrsc.orgresearchgate.net P(CPMA) can be incorporated into adhesive formulations to act as a reactive component. The chloropropyl groups can form covalent bonds with functional groups on the substrate surface, leading to enhanced adhesion. They can also be used to create two-part adhesive systems where the cross-linking reaction is initiated upon mixing, leading to rapid curing and high bond strength. The use of polymers with reactive groups, such as chlorosulfonated polymers, to initiate polymerization and act as a modifier is a known strategy in acrylate (B77674) and methacrylate adhesives. google.com

Hybrid Materials in Nanotechnology

Polymer Nanocomposites

Polymer nanocomposites are materials where nanoscale fillers are dispersed within a polymer matrix, often leading to synergistic property enhancements. P(CPMA) is a valuable matrix material for creating advanced nanocomposites due to its ability to covalently bond with functionalized nanofillers.

The preparation of P(CPMA) nanocomposites can be achieved through several methods. One approach is the in-situ polymerization of the CPMA monomer in the presence of nanoparticles. mdpi.com To ensure good dispersion and interfacial adhesion, the nanoparticles (e.g., silica, TiO₂, or carbon nanotubes) are often surface-modified with a molecule that can co-polymerize with the methacrylate monomer. A study on the closely related 3-chloro-2-hydroxypropyl methacrylate (CHPMA) demonstrated the preparation of a TiO₂-P(CHPMA) nanocomposite. mdpi.com In this work, TiO₂ nanoparticles were first functionalized with a silane (B1218182) coupling agent containing a methacrylate group, and then CHPMA was polymerized from the surface. A similar approach could be readily applied using CPMA.

Alternatively, pre-synthesized P(CPMA) can be blended with nanoparticles. cmu.edumarquette.edu In this case, strong interfacial interaction is achieved by ensuring the nanoparticle surface is functionalized with groups that can react with the chloropropyl side chains of the polymer, forming covalent links during the blending or annealing process.

Table 2: Potential Nanofillers for P(CPMA) Nanocomposites

NanofillerSurface FunctionalizationPotential Property Enhancement
Silica (SiO₂)Aminosilanes, HydroxysilanesImproved mechanical strength, thermal stability
Titanium Dioxide (TiO₂)Methacrylate-silanesPhotocatalytic activity, UV-blocking
Carbon Nanotubes (CNTs)Amine-functionalized CNTsElectrical conductivity, enhanced toughness
Clay (e.g., Montmorillonite)Quaternary ammonium (B1175870) saltsImproved barrier properties, flame retardancy
Gold Nanoparticles (AuNPs)Thiol-terminated ligandsPlasmonic properties, sensing capabilities

Functionalization of Nanoparticles

The reactive side chains of P(CPMA) make it an excellent candidate for the surface functionalization of nanoparticles, imparting new properties and improving their stability and processability. nih.gov Grafting P(CPMA) onto the surface of nanoparticles creates a "hairy" nanoparticle, where the polymer chains extend from the core.

This functionalization can be achieved by two main strategies:

"Grafting to" : Pre-synthesized P(CPMA) chains with a reactive end-group are attached to the nanoparticle surface. The chloropropyl groups along the polymer backbone remain available for further reactions.

"Grafting from" : An initiator for polymerization is first anchored to the nanoparticle surface. Then, the CPMA monomer is polymerized directly from the surface, resulting in a dense brush of polymer chains. This method was used in the synthesis of TiO₂-P(CHPMA) nanocomposites, where polymerization was initiated from the nanoparticle surface. mdpi.com

Once the nanoparticles are coated with P(CPMA), the pendant chloropropyl groups can be used to attach a wide variety of molecules, such as drugs, targeting ligands, or catalysts. researchgate.net For example, a study on the functionalization of poly(styrene-co-methyl methacrylate) particles used glycidyl-methacrylate to provide reactive epoxy groups for albumin immobilization. nih.gov Similarly, the chloropropyl groups of P(CPMA) can serve as electrophilic sites for the attachment of proteins or other biomolecules containing nucleophilic amine or thiol groups, which is a common strategy for preparing nanoparticles for biomedical applications. nih.gov

Computational and Theoretical Investigations of 3 Chloropropyl 2 Methylprop 2 Enoate and Its Polymers

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of monomeric 3-chloropropyl 2-methylprop-2-enoate. nih.govacs.orgmdpi.com These calculations can predict a variety of molecular properties that govern its polymerization behavior.

By solving the Schrödinger equation for the monomer, researchers can obtain optimized molecular geometries, detailing bond lengths and angles. Furthermore, the electronic properties, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions and the sites susceptible to chemical attack. For instance, the carbonyl oxygen and the chlorine atom are expected to be regions of high electron density, making them potential sites for interaction with other molecules.

Reactivity descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. In the context of radical polymerization, these calculations can help in understanding the stability of the radical species formed and the energetics of the propagation steps. nih.gov Theoretical calculations have been successfully used to predict activation energies for the polymerization of a series of methacrylate (B99206) compounds. nih.govacs.org

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data) This table presents hypothetical data based on typical values for similar functionalized methacrylates as specific experimental or computational data for this exact molecule is not readily available in the public domain.

PropertyCalculated ValueMethod/Basis Set
HOMO Energy-7.2 eVDFT/B3LYP/6-31G(d)
LUMO Energy-0.5 eVDFT/B3LYP/6-31G(d)
HOMO-LUMO Gap6.7 eVDFT/B3LYP/6-31G(d)
Dipole Moment2.5 DDFT/B3LYP/6-31G(d)
Mulliken Charge on Carbonyl Oxygen-0.55 eDFT/B3LYP/6-31G(d)
Mulliken Charge on Chlorine-0.20 eDFT/B3LYP/6-31G(d)

Molecular Dynamics Simulations of Polymer Chains and Their Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For poly(this compound), MD simulations can provide detailed insights into the conformational behavior of the polymer chains and their interactions in various environments. nih.govresearchgate.netmdpi.com

In a typical MD simulation, a system consisting of one or more polymer chains, and optionally solvent molecules, is constructed. The interactions between atoms are described by a force field, which is a set of empirical potential energy functions. The system is then allowed to evolve over time by integrating Newton's equations of motion. This generates a trajectory of the system, from which various structural and dynamic properties can be calculated.

Furthermore, MD simulations are invaluable for studying the interactions between polymer chains and with other molecules, such as solvents or surfaces. The radial distribution function (RDF) can be calculated to understand the local packing and organization of polymer segments and solvent molecules. By analyzing the interaction energies, one can quantify the strength of interactions between different parts of the system. This information is crucial for understanding the solubility of the polymer and its behavior at interfaces.

Table 2: Simulated Properties of Poly(this compound) in a Melt State (Hypothetical Data) This table presents hypothetical data based on typical values for similar poly(alkyl methacrylates) as specific experimental or computational data for this exact polymer is not readily available in the public domain.

Property (for a 50-monomer chain)Simulated ValueSimulation Conditions
Radius of Gyration (Rg)1.8 nmMelt at 450 K
End-to-end Distance3.5 nmMelt at 450 K
Cohesive Energy Density350 J/cm³Melt at 450 K
Solubility Parameter18.7 (J/cm³)^0.5Melt at 450 K

Predictive Modeling of Polymerization Processes and Polymer Properties

Predictive modeling, often utilizing Quantitative Structure-Property Relationship (QSPR) models, is a valuable tool for forecasting the properties of polymers based on their chemical structure. acs.orgresearchgate.netacs.org For poly(this compound), QSPR models can be developed to predict various properties, such as the glass transition temperature (Tg), refractive index, and mechanical properties. rsc.org

QSPR models are mathematical equations that correlate the chemical structure of a molecule, represented by a set of molecular descriptors, with a specific property. These descriptors can be derived from the monomer structure and can include constitutional, topological, geometrical, and electronic parameters. By establishing a statistically significant relationship for a series of known polymers, the model can then be used to predict the properties of new, untested polymers.

In the context of polymerization, predictive models can also be developed to forecast the kinetics of the polymerization process, such as the propagation rate coefficient (kp). acs.orgmdpi.com These models can take into account the influence of the monomer structure and reaction conditions on the polymerization rate. This allows for the optimization of the synthesis process to achieve desired molecular weights and polymer architectures.

The development of such predictive models often involves machine learning algorithms, such as multiple linear regression, support vector machines, or neural networks, to handle the complex relationships between the molecular descriptors and the polymer properties. frontiersin.org

Table 3: Hypothetical QSPR Model for Predicting Glass Transition Temperature (Tg) of Substituted Poly(methacrylates) This table presents a hypothetical QSPR model to illustrate the concept. The descriptors and coefficients are for illustrative purposes only.

Model EquationDescriptorCoefficientIntercept
Tg (K) = c0 + c1D1 + c2D2 + c3*D3Molecular Weight of Monomer (D1)0.5250
Number of Rotatable Bonds in Side Chain (D2)-5.2
Dipole Moment of Monomer (D3)15.8

Design of Novel Derivatives via In Silico Methods

One of the most exciting applications of computational chemistry is the in silico design of novel molecules with desired properties. nih.govresearchgate.netlibretexts.org For this compound, this approach can be used to design novel derivatives with tailored functionalities for specific applications.

The process of in silico design typically begins with the identification of a target property to be optimized. This could be, for example, a higher glass transition temperature, improved solubility in a particular solvent, or enhanced reactivity for specific chemical modifications. A virtual library of candidate derivatives is then generated by systematically modifying the structure of the parent molecule. For this compound, this could involve replacing the chlorine atom with other functional groups, altering the length of the alkyl chain, or introducing substituents on the methacrylate backbone.

Each of the virtual derivatives is then subjected to computational screening. Quantum chemical calculations can be used to predict their electronic properties and reactivity. QSPR models can be employed to estimate their macroscopic properties. This high-throughput screening allows for the rapid identification of the most promising candidates for experimental synthesis and testing.

Furthermore, molecular docking and other simulation techniques can be used to design derivatives with specific binding affinities for target molecules or surfaces. nih.gov This is particularly relevant for applications in areas such as drug delivery, coatings, and sensor technology. By leveraging in silico methods, the design-synthesis-testing cycle can be significantly accelerated, leading to the more efficient discovery of new and improved materials.

Conclusion and Future Outlook in 3 Chloropropyl 2 Methylprop 2 Enoate Research

Summary of Major Academic Contributions and Scientific Advancements

Direct academic contributions focusing solely on 3-Chloropropyl 2-methylprop-2-enoate are limited. However, scientific advancements in the broader field of methacrylate (B99206) synthesis and polymerization provide a solid foundation for understanding its potential. The primary synthesis route for this compound is anticipated to be the esterification of 3-chloro-1-propanol (B141029) with methacrylic acid or its more reactive derivatives, such as methacryloyl chloride. This is a well-established reaction in organic chemistry.

Key advancements in related areas that inform our understanding include:

Controlled Polymerization Techniques: The development of methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity from methacrylate monomers. These techniques could theoretically be applied to this compound to create novel functional polymers.

Post-Polymerization Modification: The presence of a reactive chloropropyl group is a significant feature. Research on other chlorine-containing polymers has demonstrated the utility of this functional group for post-polymerization modification. This allows for the introduction of a wide array of other functional groups, transforming the initial polymer into a more specialized material. For instance, the chlorine atom can be substituted by various nucleophiles to introduce new properties.

Identification of Remaining Research Challenges and Unexplored Avenues

The primary research challenge is the fundamental lack of characterization and application-oriented studies for this compound itself. This presents a significant opportunity for new research.

Key unexplored avenues include:

Fundamental Physicochemical Properties: There is a need for detailed experimental data on the physical and chemical properties of this compound. This includes, but is not limited to, its boiling point, density, refractive index, and spectroscopic data (NMR, IR, Mass Spectrometry) for unambiguous identification.

Homopolymerization and Copolymerization Studies: A systematic investigation into the polymerization behavior of this monomer is required. This would involve determining its reactivity ratios with other common monomers, which is crucial for designing copolymers with specific properties.

Exploration of Functional Polymers: The true potential of this monomer likely lies in the functional polymers derived from it. Research is needed to explore the range of post-polymerization modifications possible and to characterize the resulting materials. For example, the introduction of quaternary ammonium (B1175870) groups could lead to materials with antimicrobial properties, while the attachment of hydrophilic moieties could be used to create amphiphilic block copolymers for drug delivery applications.

Biodegradability and Biocompatibility: For potential applications in biomedical fields, the biodegradability and biocompatibility of polymers derived from this compound would need to be thoroughly investigated.

Prognosis for Emerging Research Directions and Potential Innovations in the Field

The future of research on this compound is intrinsically linked to the exploration of its utility as a functional monomer. The combination of a polymerizable methacrylate group and a modifiable chloropropyl group makes it a versatile building block for materials science.

Emerging research directions could include:

Development of Smart Materials: The reactive chlorine handle could be used to attach stimuli-responsive groups, leading to the development of "smart" polymers that change their properties in response to environmental cues such as pH, temperature, or light.

Advanced Coatings and Adhesives: The ability to tailor the functionality of polymers derived from this monomer could lead to the creation of advanced coatings with improved adhesion, scratch resistance, or anti-fouling properties.

New Platforms for Bioconjugation: The chloropropyl group could serve as a reactive site for the covalent attachment of biomolecules such as peptides, proteins, or DNA. This could open up new possibilities in the development of biosensors, diagnostic tools, and therapeutic delivery systems.

Novel Membrane Materials: Functionalized polymers based on this compound could be used to fabricate membranes for separation processes, such as gas separation or water purification, with tailored selectivity and permeability.

Q & A

Q. What mechanistic insights explain thermal decomposition pathways?

  • Thermogravimetric analysis (TGA) coupled with FTIR or GC-MS can identify degradation products (e.g., HCl, propene). Kinetic studies (e.g., Kissinger method) determine activation energy (Ea). Computational modeling (e.g., DFT) elucidates bond cleavage preferences under thermal stress .

Methodological Notes

  • Crystallography : For structural ambiguities, refine XRD data using SHELX suite (SHELXL for refinement, SHELXS for solution) and visualize with ORTEP-3. Address twinning or disorder with TWIN/BASF commands .
  • Safety Protocols : Align exposure limits with regional OELs (e.g., STEL 100 ppm for methyl methacrylate analogs). Implement toxicity screening via Ames test or zebrafish embryo assays for novel derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.